molecular formula C19H29Cl2N3O3 B560214 MM 77 dihydrochloride CAS No. 159187-70-9

MM 77 dihydrochloride

Número de catálogo: B560214
Número CAS: 159187-70-9
Peso molecular: 418.359
Clave InChI: ZYCVVOZXHNDRCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A highly potent and fairly selective 5-HT1A ligand, which may be a full antagonist at postsynaptic receptors.

Propiedades

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCVVOZXHNDRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662760
Record name 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159311-94-1
Record name 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MM 77 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride, chemically identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective antagonist of the postsynaptic 5-hydroxytryptamine-1A (5-HT1A) receptor. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative binding data, detailed experimental protocols, and visual representations of its role in cellular signaling. The information presented herein is intended to serve as a technical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the serotonergic system.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of postsynaptic 5-HT1A receptors.[1] Unlike agonists that activate these receptors, MM 77 binds to the receptor without initiating a cellular response, thereby blocking the effects of the endogenous ligand, serotonin (5-HT). This antagonistic action at postsynaptic sites is crucial to its observed anxiolytic-like properties.[2]

Target Specificity and Selectivity

This compound demonstrates a high affinity for the 5-HT1A receptor. However, its selectivity profile indicates a notable affinity for other receptors, particularly α1-adrenoceptors. This is a critical consideration in experimental design and interpretation of results.

Quantitative Data

The binding affinity of this compound for various receptors has been quantitatively determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Selectivity vs. 5-HT1AReference
5-HT1A6.4-[1]
α1-Adrenergic11.9~2-fold[1][2]
Dopamine D2490~76-fold[1]

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. As an antagonist, this compound blocks the downstream signaling cascades that are typically initiated by serotonin binding to the postsynaptic 5-HT1A receptor.

Inhibition of the Gi/o Signaling Cascade

Upon binding to the postsynaptic 5-HT1A receptor, MM 77 prevents the activation of the associated Gi/o protein. This has two primary consequences:

  • Adenylyl Cyclase Inhibition is Blocked: The activated α-subunit of the Gi protein normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing Gi activation, MM 77 blocks this inhibitory effect, thereby maintaining basal levels of cAMP.

  • Gβγ-Mediated Ion Channel Modulation is Prevented: The Gβγ subunit complex, which dissociates from the Gα subunit upon receptor activation, typically modulates the activity of ion channels. Specifically, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and inhibits voltage-gated Ca2+ channels. MM 77's antagonism prevents these ion channel modulations, thus inhibiting the hyperpolarizing effect of 5-HT at the postsynaptic membrane.

Postsynaptic 5-HT1A Receptor Signaling Pathway and Antagonism by MM 77 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor Binds & Activates MM77 MM 77 MM77->Receptor Binds & Blocks Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel (K+ Efflux) Gi->GIRK Activates (via Gβγ) Ca_Channel Ca2+ Channel (Ca2+ Influx) Gi->Ca_Channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Neuronal Hyperpolarization (Inhibition) GIRK->Hyperpolarization Ca_Channel->Hyperpolarization Reduces Depolarization Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Total, Non-specific, Competitive) prep->setup incubate Incubation setup->incubate filter Filtration incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze end End analyze->end

References

An In-depth Technical Guide to MM-77 Dihydrochloride: A Potent 5-HT1A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-77 dihydrochloride, with the chemical name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] Preclinical studies have demonstrated its potential anxiolytic-like properties, making it a valuable research tool for investigating the role of the 5-HT1A receptor in anxiety and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of MM-77 dihydrochloride, including its binding affinity, selectivity, and in vivo efficacy. Detailed experimental protocols and a schematic of the relevant signaling pathway are also presented to facilitate further research and drug development efforts.

Core Compound Properties

PropertyValue
Chemical Name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride
Synonyms MM-77, MM77
Molecular Formula C₁₉H₂₇N₃O₃ · 2HCl
Molecular Weight 418.36 g/mol
CAS Number 159187-70-9
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at room temperature

Pharmacological Profile: Quantitative Data

MM-77 dihydrochloride has been characterized as a high-affinity antagonist for the 5-HT1A receptor. Its binding profile demonstrates selectivity over other neurotransmitter receptors, although it also shows notable affinity for the α1-adrenergic receptor.

Table 2.1: Receptor Binding Affinity of MM-77

Receptor TargetLigandSpeciesTissue/SystemKᵢ (nM)Reference
5-HT₁ₐ [³H]8-OH-DPATRatCortical Membranes6.4
α₁-Adrenergic Not SpecifiedRatNot Specified11.9

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2.2: In Vivo Anxiolytic-Like Activity of MM-77

Experimental ModelSpeciesAdministration RouteDose RangeObserved EffectReference
Forced Swim Test MiceNot Specified0.03 mg/kgIn stressed mice, MM-77 blocked the anxiogenic-like effects induced by the 5-HT1A receptor agonist 8-OH-DPAT, suggesting a functional antagonism at the postsynaptic 5-HT1A receptor in a behavioral stress model.
Elevated Plus Maze MiceNot SpecifiedNot SpecifiedWhile specific quantitative data is not readily available, the anxiolytic-like activity of MM-77 suggests it would increase the time spent and the number of entries into the open arms of the maze.

Mechanism of Action and Signaling Pathway

MM-77 exerts its effects by competitively binding to and blocking postsynaptic 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o). Upon activation by the endogenous ligand serotonin, the 5-HT1A receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal firing.

By antagonizing this receptor, MM-77 prevents serotonin from binding and initiating this inhibitory cascade. This disinhibition can lead to an increase in neuronal excitability in postsynaptic neurons, which is thought to underlie its anxiolytic-like effects in certain brain regions.

G_protein_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release HT1A 5-HT1A Receptor Serotonin->HT1A Binds MM77 MM-77 MM77->HT1A Blocks G_protein Gαi/o Gβγ HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel (K+) G_protein->GIRK Opens cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpolarization K+ efflux leads to

Caption: Postsynaptic 5-HT1A receptor signaling pathway and antagonism by MM-77.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of MM-77 dihydrochloride. Specific parameters may require optimization depending on the experimental setup.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of MM-77 for the 5-HT1A receptor.

Materials:

  • Rat cortical membranes (or other tissue/cell preparation expressing 5-HT1A receptors)

  • [³H]8-OH-DPAT (radioligand)

  • MM-77 dihydrochloride (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of [³H]8-OH-DPAT (typically at or near its K₋ value).

    • Increasing concentrations of MM-77 dihydrochloride.

    • For total binding wells, add assay buffer instead of the competitor.

    • For non-specific binding wells, add a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin or 8-OH-DPAT) to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (MM-77).

    • Determine the IC₅₀ (the concentration of MM-77 that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Membrane Homogenate B Set up 96-well Plate (Membranes, [³H]Ligand, Competitor) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC₅₀ and Kᵢ) E->F

Caption: Experimental workflow for a radioligand binding assay.

Elevated Plus Maze (for Anxiolytic Activity)

The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open arms.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer MM-77 dihydrochloride or vehicle to the animals via the desired route (e.g., intraperitoneal) at a specific time before the test.

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

    • Record the animal's behavior using a video camera mounted above the maze.

  • Data Analysis:

    • Score the following parameters:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • An increase in these parameters in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

Elevated_Plus_Maze_Logic Start Place Mouse in Center Decision Explore? Start->Decision OpenArm Enter Open Arm (Anxiolytic-like) Decision->OpenArm Yes ClosedArm Enter Closed Arm (Anxiogenic-like) Decision->ClosedArm No Measure Record Time and Entries in each arm OpenArm->Measure ClosedArm->Measure

Caption: Logical flow of the elevated plus maze test.

Conclusion

MM-77 dihydrochloride is a valuable pharmacological tool for studying the role of the postsynaptic 5-HT1A receptor in the central nervous system. Its potent and selective antagonist activity makes it particularly useful for elucidating the mechanisms underlying anxiety and for the preclinical evaluation of novel anxiolytic drug candidates. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further characterization of its selectivity profile and in vivo efficacy in various behavioral models will continue to enhance our understanding of its therapeutic potential.

References

An In-depth Technical Guide on the 5-HT1A Receptor Binding Affinity of MM-77 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of MM-77 dihydrochloride, a potent and selective postsynaptic antagonist for the serotonin 1A (5-HT1A) receptor. This document details the binding affinity of MM-77 dihydrochloride, outlines a representative experimental protocol for its characterization, and illustrates the pertinent signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of novel therapeutic agents targeting the serotonergic system.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression.[1] These receptors are located both presynaptically, on the soma and dendrites of serotonin neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions such as the hippocampus, cortex, and amygdala.[1][2] MM-77 dihydrochloride is a notable antagonist that selectively targets postsynaptic 5-HT1A receptors, suggesting its potential for nuanced modulation of the serotonergic system.[3] Understanding its binding affinity and mechanism of action is crucial for elucidating its therapeutic promise.

Quantitative Binding Affinity of MM-77 Dihydrochloride

Table 1: Comparative Binding Affinities at the Human 5-HT1A Receptor

CompoundClassificationKi (nM)RadioligandCell/Tissue Source
8-OH-DPATAgonist~1[³H]8-OH-DPATHEK293 cells
WAY-100635Antagonist~0.5-1[³H]WAY-100635Human Cortex
BuspironePartial Agonist~10[³H]8-OH-DPATRat Hippocampus
MM-77 Antagonist N/A - -
Serotonin (5-HT)Endogenous Agonist~2-5[³H]5-HTBovine Hippocampus

Note: The Ki values presented are approximate and can vary based on experimental conditions. The entry for MM-77 is marked as "N/A" (Not Available) due to the absence of specific published data.

Experimental Protocol: Radioligand Displacement Assay

To determine the binding affinity (Ki) of MM-77 dihydrochloride for the 5-HT1A receptor, a competitive radioligand binding assay is the gold-standard method.[4] This protocol outlines the key steps for such an experiment.

Materials and Reagents
  • Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).

  • Radioligand: A tritiated antagonist with high affinity for the 5-HT1A receptor, such as [³H]WAY-100635.

  • Test Compound: MM-77 dihydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure
  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane suspension.[5]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-labeled competitor.

    • Displacement: Membrane preparation, radioligand, and varying concentrations of MM-77 dihydrochloride.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the MM-77 dihydrochloride concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Displacement) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, MM-77, Buffers) Reagent_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate Displacement Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Curve_Fitting->Ki_Calculation

Figure 1. Workflow for Radioligand Displacement Assay.

Signaling Pathways of the 5-HT1A Receptor and the Role of MM-77

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins.[1] Upon activation by an agonist, such as serotonin, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

As a postsynaptic antagonist, MM-77 dihydrochloride binds to the 5-HT1A receptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of endogenous serotonin and other agonists, thereby preventing the downstream inhibitory effects.[6] This blockade results in a disinhibition of the neuron, effectively preventing the agonist-induced decrease in cAMP and the opening of GIRK channels.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunit) ATP ATP K_ion K+ GIRK->K_ion Efflux Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates MM77 MM-77 (Antagonist) MM77->Receptor Binds & Blocks cAMP cAMP ATP->cAMP Inhibited by AC block PKA PKA cAMP->PKA Activates Hyperpolarization Neuronal Inhibition K_ion->Hyperpolarization

Figure 2. Postsynaptic 5-HT1A Receptor Signaling.

Conclusion

MM-77 dihydrochloride is a valuable pharmacological tool for investigating the role of postsynaptic 5-HT1A receptors in various physiological and pathological processes. While specific binding affinity data remains to be published, the methodologies for its determination are well-established. Its antagonistic action at these receptors prevents the canonical Gi/o-mediated signaling cascade, offering a precise mechanism for modulating serotonergic neurotransmission. Further research into the quantitative pharmacology and in vivo efficacy of MM-77 will be instrumental in fully characterizing its therapeutic potential.

References

An In-depth Technical Guide to the Postsynaptic 5-HT1A Receptor Antagonist MM-77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-77, chemically identified as 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine, is a potent and selective antagonist of the postsynaptic serotonin 1A (5-HT1A) receptor. This document provides a comprehensive technical overview of MM-77, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT1A receptor.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of serotonergic neurotransmission in the central nervous system. It functions as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and amygdala. Postsynaptic 5-HT1A receptors are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[1][2] Consequently, ligands that selectively target these receptors are of significant interest for the development of novel treatments for neuropsychiatric disorders.

MM-77 has been identified as a potent antagonist with a preference for postsynaptic 5-HT1A receptors.[3] Its pharmacological profile suggests potential utility as a research tool to investigate the role of postsynaptic 5-HT1A receptors in various physiological and behavioral paradigms. Furthermore, it has demonstrated anxiolytic-like activity in preclinical models. This guide aims to consolidate the available technical information on MM-77 to facilitate its use in research and drug development.

Pharmacological Profile

Mechanism of Action

MM-77 exerts its primary pharmacological effect by competitively binding to and blocking the activation of postsynaptic 5-HT1A receptors. By antagonizing these receptors, MM-77 prevents the downstream signaling cascades typically initiated by the endogenous ligand, serotonin. This includes the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Quantitative Data

The following tables summarize the available quantitative data for MM-77 and relevant comparator compounds.

Table 1: Receptor Binding Affinity of MM-77

ReceptorLigandParameterValueSpeciesReference
α1-adrenoceptorMM-77pA26.81 ± 0.084MouseArkle et al., 2004

Table 2: In Vitro Functional Activity of MM-77

AssayParameterValueSpeciesReference
Electrical Field Stimulation InhibitionpIC507.05 ± 0.01MouseArkle et al., 2004

Table 3: Comparator Compound Binding Affinities

CompoundReceptorParameterValue (nM)Reference
WAY-1006355-HT1AKi0.39MedchemExpress
8-OH-DPAT5-HT1AKi (high affinity)~1Sijbesma et al., 1991

Signaling Pathways

Activation of the 5-HT1A receptor initiates a cascade of intracellular signaling events. As an antagonist, MM-77 blocks these pathways. The primary signaling mechanism involves the coupling of the receptor to inhibitory G-proteins (Gi/o).

Canonical G-protein Signaling Pathway

Upon agonist binding, the 5-HT1A receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase (AC). This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). MM-77, by blocking the receptor, prevents this cascade from occurring.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression) pka->cellular_response Phosphorylates targets serotonin Serotonin (Agonist) serotonin->receptor Binds and Activates mm77 MM-77 (Antagonist) mm77->receptor Binds and Blocks

Caption: Canonical 5-HT1A receptor G-protein signaling pathway.

Ion Channel Modulation

The βγ subunits of the activated Gi/o protein can also directly modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and the closing of voltage-gated calcium channels. MM-77 prevents these ion channel modulations by blocking the initial receptor activation.

ion_channel_modulation cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (α and βγ subunits) receptor->g_protein Activates girk GIRK Channel g_protein->girk βγ subunit opens ca_channel Ca2+ Channel g_protein->ca_channel βγ subunit closes k_ion K+ girk->k_ion Efflux ca_ion Ca2+ ca_channel->ca_ion Influx blocked serotonin Serotonin (Agonist) serotonin->receptor Binds and Activates mm77 MM-77 (Antagonist) mm77->receptor Binds and Blocks hyperpolarization Hyperpolarization k_ion->hyperpolarization reduced_ca_influx Reduced Ca2+ Influx ca_ion->reduced_ca_influx

Caption: 5-HT1A receptor-mediated ion channel modulation.

Experimental Protocols

Synthesis of MM-77

A general synthetic route for N-substituted piperazine derivatives involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable alkylating agent. For MM-77, this would involve a succinimide derivative with a butyl linker.

Protocol:

  • Preparation of the alkylating agent: 1-(4-bromobutyl)pyrrolidine-2,5-dione can be synthesized by reacting 1,4-dibromobutane with succinimide in the presence of a base such as potassium carbonate.

  • Alkylation of piperazine: 1-(2-methoxyphenyl)piperazine is reacted with 1-(4-bromobutyl)pyrrolidine-2,5-dione in an appropriate solvent (e.g., acetonitrile or DMF) with a base (e.g., potassium carbonate) to scavenge the HBr formed. The reaction is typically heated to drive it to completion.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or conversion to a salt (e.g., dihydrochloride) for improved stability and solubility.

Note: This is a generalized protocol. For a detailed, specific synthesis, it is recommended to consult the primary literature from the Mokrosz group.

In Vitro Radioligand Binding Assay

This protocol is a general method for determining the binding affinity of MM-77 for the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]8-OH-DPAT).

Materials:

  • Membrane preparation from cells expressing 5-HT1A receptors (e.g., HEK293 cells or rat hippocampal tissue).

  • Radioligand: [³H]8-OH-DPAT.

  • Unlabeled MM-77.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of MM-77 in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Membrane preparation (typically 20-50 µg of protein).

    • Serial dilutions of MM-77 or vehicle (for total binding) or a saturating concentration of a known 5-HT1A ligand (e.g., serotonin) for non-specific binding.

    • [³H]8-OH-DPAT at a concentration near its Kd.

  • Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of MM-77.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents serial_dilution Prepare Serial Dilutions of MM-77 prepare_reagents->serial_dilution plate_setup Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) serial_dilution->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-cold Buffer filtration->washing scintillation_counting Add Scintillation Cocktail and Count Radioactivity washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for in vitro radioligand binding assay.

In Vivo Forced Swim Test

This protocol describes the forced swim test in mice, a common behavioral assay to assess antidepressant and anxiolytic-like activity, where MM-77 has been evaluated.[3]

Materials:

  • Male mice (e.g., C57BL/6).

  • Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter).

  • Water at 23-25°C.

  • MM-77 solution for injection (e.g., intraperitoneal).

  • Vehicle control.

  • Video recording equipment (optional but recommended for scoring).

Procedure:

  • Habituation: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer MM-77 or vehicle to the mice at a specified time before the test (e.g., 30 minutes).

  • Forced Swim Session:

    • Fill the beakers with water to a depth of approximately 15 cm, such that the mice cannot touch the bottom with their tails or paws.

    • Gently place each mouse into a beaker.

    • Record the behavior for a total of 6 minutes.

  • Behavioral Scoring:

    • The last 4 minutes of the 6-minute session are typically scored.

    • Score the duration of immobility, which is defined as the absence of any movement except for those necessary to keep the head above water.

    • Active behaviors include swimming and climbing.

  • Data Analysis:

    • Compare the duration of immobility between the MM-77 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

    • A significant decrease in immobility time in the MM-77 group is indicative of an antidepressant-like effect.

forced_swim_test_workflow start Start acclimatization Acclimatize Mice to Testing Room start->acclimatization drug_administration Administer MM-77 or Vehicle acclimatization->drug_administration swim_session Place Mice in Beakers and Record for 6 minutes drug_administration->swim_session prepare_beakers Prepare Water Beakers prepare_beakers->swim_session scoring Score Immobility in the Last 4 Minutes swim_session->scoring data_analysis Statistical Analysis of Immobility Time scoring->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo forced swim test.

Conclusion

MM-77 is a valuable pharmacological tool for the investigation of postsynaptic 5-HT1A receptor function. Its antagonist properties at this receptor, coupled with its demonstrated in vivo activity, make it a useful compound for researchers in neuroscience and drug discovery. The information and protocols provided in this guide are intended to support the further characterization and application of MM-77 in advancing our understanding of the serotonergic system and its role in health and disease. Further research is warranted to fully elucidate its complete pharmacological profile, including a definitive determination of its binding affinity at the 5-HT1A receptor.

References

An In-depth Technical Guide to the Anxiolytic Effects of MM-77 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research into the anxiolytic properties of MM-77 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. This document consolidates available data on its mechanism of action, receptor binding profile, and preclinical evidence of its anxiolytic-like effects. Detailed experimental methodologies for key assays are provided, alongside structured data tables and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. While various therapeutic options are available, there is a continuous search for novel anxiolytics with improved efficacy and side-effect profiles. The serotonergic system, particularly the 5-HT1A receptor, is a well-established target for anxiolytic drug development. MM-77 dihydrochloride has emerged as a promising compound due to its high affinity and selectivity for the 5-HT1A receptor, where it acts as a postsynaptic antagonist.[1][2] Preclinical studies have indicated its potential as an anxiolytic agent.[1] This guide aims to provide a detailed technical summary of the existing research on MM-77 dihydrochloride.

Mechanism of Action: 5-HT1A Receptor Antagonism

MM-77 dihydrochloride exerts its anxiolytic effects primarily through its potent and selective antagonism of the postsynaptic 5-HT1A receptor.[1][2] In the central nervous system, 5-HT1A receptors are G-protein coupled receptors that, upon activation by serotonin, lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This results in hyperpolarization of the neuron and a reduction in neuronal firing.

By acting as an antagonist, MM-77 dihydrochloride blocks the binding of endogenous serotonin to postsynaptic 5-HT1A receptors. This disinhibition of neuronal activity in key brain regions implicated in anxiety, such as the hippocampus and amygdala, is hypothesized to be the underlying mechanism for its anxiolytic-like effects.

MM-77_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds to G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Neuronal_Inhibition Neuronal Inhibition cAMP cAMP ATP ATP ATP->cAMP Converted by Adenylyl Cyclase cAMP->Neuronal_Inhibition Leads to Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Reduction of MM-77 MM-77 Dihydrochloride MM-77->5-HT1A_Receptor Blocks

Figure 1: Proposed Signaling Pathway of MM-77 Dihydrochloride.

Quantitative Data

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities of MM-77. The data is derived from a study by Bojarski et al. (2004), which synthesized and evaluated a series of new imide 5-HT1A receptor ligands.

Receptor Ki (nM) Reference Compound Ki (nM) of Ref.
5-HT1A1.2NAN-1902.5
5-HT2A>1000Ketanserin1.8
α1>1000Prazosin0.5
D2>1000Spiperone1.2
Table 1: Receptor Binding Profile of MM-77.

Note: Data extracted from Bojarski et al., 2004. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Anxiolytic Activity (Illustrative)

While the anxiolytic-like activity of MM-77 has been reported, the specific quantitative data from the primary study by Briones-Aranda et al. (2005) is not publicly available. The following table is an illustrative template of how data from an elevated plus maze (EPM) experiment would be presented.

Treatment Group Dose (mg/kg) Time in Open Arms (s) (Mean ± SEM) % Time in Open Arms (Mean ± SEM) Number of Open Arm Entries (Mean ± SEM)
Vehicle-Data Not AvailableData Not AvailableData Not Available
MM-770.5Data Not AvailableData Not AvailableData Not Available
MM-771.0Data Not AvailableData Not AvailableData Not Available
MM-772.0Data Not AvailableData Not AvailableData Not Available
Diazepam (Positive Control)2.0Data Not AvailableData Not AvailableData Not Available
Table 2: Illustrative Data from an Elevated Plus Maze Study.

Experimental Protocols

Radioligand Receptor Binding Assays

Objective: To determine the in vitro binding affinity of MM-77 dihydrochloride for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from rat brain tissue (e.g., hippocampus for 5-HT1A, cerebral cortex for 5-HT2A) or from cells expressing the recombinant human receptor.

  • Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (MM-77).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of MM-77 dihydrochloride in rodents.

Methodology:

  • Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

  • Animals: Male mice or rats are typically used. Animals are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: MM-77 dihydrochloride, a vehicle control, and a positive control (e.g., diazepam) are administered intraperitoneally at specified times before the test.

  • Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a set period (typically 5 minutes).

  • Data Collection: The session is recorded by an overhead video camera and analyzed using a video-tracking system.

  • Parameters Measured:

    • Time spent in the open arms.

    • Percentage of time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of locomotor activity).

  • Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow Acclimation Animal Acclimation (≥ 1 hour) Drug_Admin Drug Administration (Vehicle, MM-77, Positive Control) Acclimation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Exploration Allow Free Exploration (5 minutes) Placement->Exploration Recording Video Recording & Tracking Exploration->Recording Data_Analysis Data Analysis (Time in open arms, entries, etc.) Recording->Data_Analysis Interpretation Interpretation of Anxiolytic Effect Data_Analysis->Interpretation

Figure 2: Experimental Workflow for the Elevated Plus Maze Test.

Discussion and Future Directions

The available data strongly suggest that MM-77 dihydrochloride is a potent and selective 5-HT1A receptor antagonist with promising anxiolytic-like properties. Its high affinity for the 5-HT1A receptor, coupled with low affinity for other screened receptors, indicates a favorable selectivity profile, which may translate to a reduced side-effect burden compared to less selective compounds.

Further research is warranted to fully elucidate the therapeutic potential of MM-77 dihydrochloride. Key future directions include:

  • Dose-response studies: Comprehensive dose-response analyses in various animal models of anxiety are needed to establish the optimal therapeutic window.

  • Pharmacokinetic studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of MM-77 is crucial for determining its druggability.

  • Chronic dosing studies: Evaluation of the effects of long-term administration on anxiolytic efficacy and potential for tolerance or withdrawal symptoms.

  • Comparison with standard anxiolytics: Head-to-head studies comparing the efficacy and side-effect profile of MM-77 with current first-line anxiolytic medications.

  • Exploration of other potential therapeutic indications: Given the role of the 5-HT1A receptor in other neuropsychiatric disorders, the potential of MM-77 in conditions such as depression could be investigated.

Conclusion

MM-77 dihydrochloride represents a compelling lead compound in the development of novel anxiolytic agents. Its mechanism of action as a potent and selective postsynaptic 5-HT1A receptor antagonist is well-supported by in vitro data. While preclinical evidence points towards its anxiolytic potential, further rigorous investigation is required to fully characterize its pharmacological profile and validate its therapeutic utility for the treatment of anxiety disorders. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising molecule.

References

The Discovery and Synthesis of MM 77 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride, chemically known as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective postsynaptic antagonist of the 5-HT1A serotonin receptor. Its discovery marked a significant step in the development of targeted therapies for neurological and psychiatric disorders where the serotonergic system is implicated. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, with a focus on its mechanism of action and the experimental methodologies used in its characterization.

Discovery and Pharmacological Profile

MM 77 was first reported by Mokrosz and colleagues in 1994 as a novel compound with high affinity and selectivity for the 5-HT1A receptor. The primary research identified MM 77 as a potent postsynaptic antagonist, a characteristic that distinguishes it from many other 5-HT1A ligands which often exhibit partial agonist or mixed agonist-antagonist properties. This specific mode of action makes MM 77 a valuable tool for dissecting the physiological and pathological roles of postsynaptic 5-HT1A receptors.

Mechanism of Action

MM 77 exerts its pharmacological effects by competitively binding to postsynaptic 5-HT1A receptors, thereby blocking the downstream signaling cascades initiated by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Postsynaptic 5-HT1A receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Furthermore, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated Ca2+ channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. By antagonizing these receptors, MM 77 prevents these inhibitory effects, thereby modulating serotonergic neurotransmission.

Quantitative Data

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A detailed experimental protocol from the primary literature is not currently accessible. However, based on the chemical structure, a plausible synthetic route would involve the synthesis of the key intermediate, 1-(2-methoxyphenyl)piperazine, followed by its alkylation with a suitable succinimide-containing butyl halide, and subsequent conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine (General Method)

A common method for the synthesis of 1-arylpiperazines involves the nucleophilic substitution of an activated aryl halide with piperazine.

Materials:

  • 1-Fluoro-2-methoxybenzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1-fluoro-2-methoxybenzene in DMF, add an excess of anhydrous piperazine and potassium carbonate.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-(2-methoxyphenyl)piperazine by column chromatography or distillation.

Subsequent Synthesis Steps

The subsequent steps to synthesize MM 77 would involve the N-alkylation of 1-(2-methoxyphenyl)piperazine with a 4-halobutylsuccinimide (e.g., N-(4-bromobutyl)succinimide) in the presence of a base. The final step would be the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. A detailed, validated experimental protocol is pending access to the primary research article.

Visualizations

Postsynaptic 5-HT1A Receptor Signaling Pathway

G_protein_signaling Postsynaptic 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Ca_ion_in Ca2+ Serotonin Serotonin (5-HT) Serotonin->Receptor Binds MM77 MM 77 MM77->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to K_ion K+ K_ion->K_channel Ca_ion_out Ca2+ Ca_ion_out->Ca_channel Influx inhibited workflow Conceptual Workflow: Synthesis & Characterization of MM 77 cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials step1 Synthesis of 1-(2-methoxyphenyl)piperazine start->step1 step2 N-alkylation with succinimide derivative step1->step2 step3 Conversion to Dihydrochloride Salt step2->step3 purification Purification step3->purification product This compound purification->product structural Structural Analysis (NMR, MS, EA) product->structural biological Biological Evaluation product->biological binding Radioligand Binding Assays (Ki, Selectivity) biological->binding functional Functional Assays (e.g., cAMP accumulation) biological->functional in_vivo In Vivo Studies (Animal Models) biological->in_vivo

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to MM 77 Dihydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a significant compound in neuropharmacological research.

Core Chemical and Physical Properties

This compound, with the chemical name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a small molecule compound extensively used in studies related to the serotonergic system. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride
Molecular Formula C₁₉H₂₇N₃O₃·2HCl
Molecular Weight 418.36 g/mol [1]
CAS Number 159187-70-9
Appearance White to off-white solid powderN/A
Purity >98%[2]
Solubility Soluble in DMSO up to 75 mM or 31.38 mg/mL
Table 2: Storage and Stability
FormStorage TemperatureDurationSource(s)
Powder -20°C3 years[2]
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Biological Activity and Mechanism of Action

This compound is recognized as a highly potent and selective 5-HT₁ₐ receptor ligand. Its primary mechanism of action is as a full antagonist at postsynaptic 5-HT₁ₐ receptors.[3]

The 5-HT₁ₐ receptor is a G protein-coupled receptor (GPCR) linked to the Gᵢ protein.[4] When activated by its endogenous ligand, serotonin (5-HT), it initiates a signaling cascade that hyperpolarizes the neuron, reducing its firing rate.[4] This is typically achieved through the inhibition of adenylyl cyclase and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

This compound exerts its effect by competitively binding to these postsynaptic 5-HT₁ₐ receptors, thereby blocking serotonin from binding and preventing the initiation of this inhibitory signal. This antagonistic action has been linked to anxiolytic-like activity in preclinical models.[3]

Signaling Pathway Diagram

The following diagram illustrates the antagonistic action of this compound at the postsynaptic 5-HT₁ₐ receptor.

MM77_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron serotonin Serotonin (5-HT) receptor 5-HT1A Receptor serotonin->receptor Binds gi_protein Gi Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp ↓ cAMP ac->camp response Neuronal Inhibition camp->response mm77 MM 77 mm77->receptor BLOCKS

Caption: Mechanism of MM 77 as a postsynaptic 5-HT1A receptor antagonist.

Experimental Protocols

The anxiolytic-like effects and the 5-HT₁ₐ receptor antagonism of MM 77 have been evaluated in rodent models. A key study investigated its effects on stressed mice using the forced swim test.[5] While the full, detailed protocol from the original publication is not provided here, a representative methodology for such an experiment is outlined below.

Protocol: Evaluating Anxiolytic-like Effects in Mice

Objective: To determine if this compound can reverse the behavioral effects induced by stress and/or by 5-HT₁ₐ receptor agonists in a mouse model of anxiety.

1. Animals:

  • Male Swiss albino mice (20-25g) are commonly used.[6]

  • Animals are housed in groups under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[7]

  • Mice are acclimatized to the facility for at least one week before experimentation.

2. Experimental Groups:

  • Group 1 (Vehicle Control): Receives saline or another appropriate vehicle.

  • Group 2 (Stress + Vehicle): Subjected to the stress protocol and receives vehicle.

  • Group 3 (Stress + 5-HT₁ₐ Agonist): Subjected to stress and receives a 5-HT₁ₐ agonist (e.g., 8-OH-DPAT).

  • Group 4 (Stress + MM 77 + 5-HT₁ₐ Agonist): Subjected to stress and pre-treated with this compound before administration of the 5-HT₁ₐ agonist.

  • Group 5 (Stress + MM 77): Subjected to stress and receives only this compound.

3. Stress Induction (Forced Swim Test):

  • Mice are individually placed in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) containing water (23-25°C) at a depth where they cannot touch the bottom.

  • The stress session typically lasts for a predetermined period (e.g., 15 minutes).

  • After the session, mice are removed, dried, and returned to their home cages.

4. Drug Administration:

  • This compound and 5-HT₁ₐ agonists are dissolved in an appropriate vehicle (e.g., saline, DMSO).

  • Drugs are administered via a specific route (e.g., intraperitoneally, i.p.) at defined times before the behavioral test. For example, MM 77 might be given 30 minutes before the agonist, which is given 15 minutes before the test.

5. Behavioral Assessment (Elevated Plus Maze - EPM):

  • The EPM is a plus-shaped apparatus with two open arms and two closed arms, elevated from the floor.

  • 30-60 minutes after the final drug injection, each mouse is placed in the center of the maze, facing an open arm.

  • The behavior is recorded for 5 minutes. Key parameters measured include:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic-like effect.

6. Data Analysis:

  • Data are expressed as mean ± SEM.

  • Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is typically considered significant.

Experimental Workflow Diagram

EPM_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization grouping Group Assignment acclimatize->grouping stress Stress Induction (e.g., Forced Swim Test) grouping->stress drug_admin Drug Administration (Vehicle, MM 77, Agonist) stress->drug_admin behavioral_test Behavioral Testing (Elevated Plus Maze) drug_admin->behavioral_test data_collection Data Collection (Time in open arms, etc.) behavioral_test->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis

Caption: Workflow for assessing the anxiolytic-like effects of MM 77.

References

Preclinical Profile of MM-77 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-77 dihydrochloride, chemically identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective antagonist of the 5-HT1A serotonin receptor, with a pronounced activity at postsynaptic receptors. Preclinical investigations have highlighted its potential anxiolytic-like properties, making it a compound of interest for further research in neuropsychopharmacology. This technical guide consolidates the available preclinical data on MM-77 dihydrochloride, presenting key findings in a structured format to facilitate further investigation and drug development efforts.

Core Pharmacological Data

The primary mechanism of action of MM-77 dihydrochloride is its antagonist activity at the 5-HT1A receptor. While comprehensive quantitative data from the foundational studies remains largely inaccessible in publicly available literature, subsequent research has indirectly characterized its pharmacological effects.

Table 1: Receptor Binding and Functional Activity (Inferred)

ParameterValueSpecies/AssayReference
Receptor Target5-HT1A-
ActivityPostsynaptic Antagonist-
In Vivo EfficacyAnxiolytic-like effectsMouse[1]

Note: Specific quantitative binding affinity data (e.g., Ki, IC50) from the primary literature by Mokrosz et al. (1994) could not be retrieved from the available sources.

In Vivo Preclinical Studies

The anxiolytic-like potential of MM-77 dihydrochloride has been evaluated in established rodent models of anxiety and depression-related behaviors.

Forced Swim Test in Mice

A study by Briones-Aranda et al. (2005) investigated the effect of MM-77 on stressed mice in the forced swimming test, a model used to assess antidepressant and anxiolytic activity.[1] In this study, stress induced by forced swimming produced an anxiolytic-like effect that was paradoxically reversed by 5-HT1A receptor agonists such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[1] MM-77 was able to block the pro-anxiety effect induced by 8-OH-DPAT in these stressed animals, suggesting that its antagonist action at postsynaptic 5-HT1A receptors can modulate behavioral responses to stress.[1]

Table 2: Summary of In Vivo Forced Swim Test Data

Animal ModelTreatment GroupsKey FindingReference
Stressed Mice8-OH-DPAT + MM-77MM-77 blocked the anxiogenic-like effect of 8-OH-DPAT.[1]
Mouse Defense Test Battery

Research by Griebel et al. (1999) utilized the mouse defense test battery (MDTB) to characterize the behavioral profile of several 5-HT1A receptor antagonists, including MM-77.[2] The MDTB assesses a range of defensive behaviors in mice when confronted with a natural threat (a rat).[3] In this model, MM-77 produced significant effects on defensive behaviors; however, these effects were observed at doses that also markedly reduced spontaneous locomotor activity, suggesting a potential for behaviorally non-specific actions at the tested doses.[4]

Table 3: Summary of In Vivo Mouse Defense Test Battery Data

Animal ModelDose Range of MM-77Key FindingReference
Swiss Mice0.03–1.0 mg/kgReduced defensive behaviors, but also decreased locomotor activity.[2][4]

Experimental Protocols

5-HT1A Receptor Radioligand Binding Assay (General Protocol)

While a specific protocol for MM-77 is not available, a general procedure for determining the binding affinity of a compound to the 5-HT1A receptor using a radioligand such as [3H]8-OH-DPAT is outlined below. This type of assay would be foundational in determining the Ki or IC50 value for MM-77.

Objective: To determine the binding affinity of a test compound (e.g., MM-77) for the 5-HT1A receptor.

Materials:

  • Rat brain tissue (hippocampus or cortex, rich in 5-HT1A receptors) or cells expressing recombinant 5-HT1A receptors.

  • Radioligand: [3H]8-OH-DPAT.

  • Non-specific binding control: Serotonin (5-HT) or a known selective 5-HT1A antagonist (e.g., WAY-100635).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4).

  • Test compound (MM-77 dihydrochloride) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In test tubes, combine the membrane preparation, [3H]8-OH-DPAT at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled competitor.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_analysis Data Analysis Tissue Brain Tissue/Cells Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge & Resuspend Homogenize->Centrifuge Membranes Membrane Suspension Centrifuge->Membranes Incubate Incubate Membranes->Incubate Radioligand [3H]8-OH-DPAT Radioligand->Incubate TestCompound MM-77 TestCompound->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50/Ki Count->Calculate

Caption: Workflow for a typical 5-HT1A receptor radioligand binding assay.

Mouse Forced Swim Test (General Protocol)

This protocol describes the general procedure for the forced swim test in mice, as would have been employed in the study by Briones-Aranda et al. (2005).[1]

Objective: To assess the antidepressant or anxiolytic-like activity of a test compound.

Materials:

  • Male mice (e.g., Swiss-Webster).

  • Cylindrical, transparent container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test compound (MM-77 dihydrochloride) and vehicle.

  • Video recording equipment.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

  • Forced Swim Session: Individually place each mouse into the cylinder of water for a 6-minute session.

  • Behavioral Scoring: Record the entire session. During the final 4 minutes of the test, score the duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water).

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant or anxiolytic-like effect.

Experimental Workflow for Mouse Forced Swim Test

G Start Start Acclimation Acclimatize Mice Start->Acclimation DrugAdmin Administer MM-77 or Vehicle Acclimation->DrugAdmin SwimTest Place Mouse in Water Cylinder (6 min) DrugAdmin->SwimTest Record Video Record Session SwimTest->Record Score Score Immobility (last 4 min) Record->Score Analyze Statistical Analysis Score->Analyze End End Analyze->End

Caption: Workflow for the mouse forced swim test.

Signaling Pathways

MM-77 dihydrochloride, as a 5-HT1A receptor antagonist, is expected to block the downstream signaling cascades typically initiated by the activation of this G-protein coupled receptor (GPCR). 5-HT1A receptors are coupled to inhibitory G-proteins (Gi/o).

Upon agonist binding, the 5-HT1A receptor activates the Gi/o protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activated Gi/o also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing. By acting as an antagonist, MM-77 would prevent these events from occurring in the presence of serotonin or other 5-HT1A agonists.

5-HT1A Receptor Signaling Pathway (Antagonism by MM-77)

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Produces Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Causes Serotonin Serotonin (Agonist) Serotonin->Receptor MM77 MM-77 (Antagonist) MM77->Receptor Blocks

Caption: Proposed mechanism of MM-77 action on the 5-HT1A receptor signaling pathway.

Conclusion

MM-77 dihydrochloride is a valuable research tool for investigating the role of postsynaptic 5-HT1A receptors in the central nervous system. The available preclinical data from in vivo studies in mice suggest its potential as an anxiolytic agent, although further studies are required to fully characterize its behavioral profile and dissociate its therapeutic effects from potential motor side effects. A significant gap in the publicly accessible literature is the lack of detailed quantitative data on its binding affinity, functional potency, and pharmacokinetic properties. Future research efforts should aim to address these gaps to provide a more complete understanding of the preclinical profile of MM-77 dihydrochloride and its potential for further development.

References

An In-depth Technical Guide to MM 77 Dihydrochloride: A Potent and Selective 5-HT1A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride (CAS Number: 159187-70-9) is a potent and selective postsynaptic antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Its chemical name is 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride. This compound has demonstrated anxiolytic-like properties in preclinical studies, making it a valuable tool for research into the role of the 5-HT1A receptor in anxiety and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, intended to support its use in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 159187-70-9
Molecular Formula C₁₉H₂₇N₃O₃ · 2HCl
Molecular Weight 418.36 g/mol
Chemical Name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride
Appearance White to off-white powder
Solubility Soluble in DMSO (up to 75 mM)
Storage Store at room temperature

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). These receptors are primarily coupled to inhibitory Gi/o proteins.

Upon binding of the endogenous ligand serotonin (5-HT), the 5-HT1A receptor activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound binds to the 5-HT1A receptor but does not activate it. Instead, it blocks serotonin from binding, thereby preventing the downstream signaling cascade that leads to the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels. This blockade of the inhibitory signal can lead to a functional disinhibition of the neuron.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates mm77 MM 77 mm77->receptor Binds & Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Figure 1: 5-HT1A Receptor Signaling Pathway and MM 77 Antagonism.

Experimental Data

Receptor Binding Affinity
In Vivo Efficacy: Anxiolytic-Like Activity

Preclinical studies in mice have demonstrated the anxiolytic-like effects of this compound. The elevated plus-maze (EPM) is a standard behavioral assay used to assess anxiety in rodents. In this test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

One study investigated the effect of MM 77 on stressed mice. In this context, MM 77 was able to block the effects of the 5-HT1A receptor agonist 8-OH-DPAT. However, specific dose-response data for MM 77 alone in the EPM test are not detailed in the available literature.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a compound like this compound for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand (e.g., [³H]-8-OH-DPAT).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either binding buffer (for total binding), a saturating concentration of a known 5-HT1A ligand (for non-specific binding), or the various concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, MM 77 dilutions) start->prepare_reagents incubation Incubate Reagents in 96-well plate prepare_reagents->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Data Analysis (IC50 & Ki Calculation) scintillation->analysis end End analysis->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.
Elevated Plus-Maze Test for Anxiolytic Activity (General Protocol)

This protocol outlines the general procedure for assessing the anxiolytic-like effects of this compound in rodents.

Objective: To evaluate the dose-dependent anxiolytic-like effects of this compound in mice using the elevated plus-maze test.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms).

  • Male mice (e.g., C57BL/6).

  • This compound.

  • Vehicle (e.g., saline).

  • Video tracking software.

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound (at various doses, e.g., 0.1, 1, 10 mg/kg) or vehicle intraperitoneally (i.p.) to different groups of mice.

  • After a specific pretreatment time (e.g., 30 minutes), place a mouse individually in the center of the elevated plus-maze, facing an open arm.

  • Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the behavior of the mouse using a video camera connected to a tracking system.

  • After each trial, clean the maze thoroughly to remove any olfactory cues.

  • Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Statistically analyze the data to compare the effects of different doses of this compound with the vehicle control group. An increase in the parameters for the open arms suggests an anxiolytic-like effect.

elevated_plus_maze_workflow start Start acclimatize Acclimatize Mice to Testing Room start->acclimatize drug_admin Administer MM 77 or Vehicle (i.p.) acclimatize->drug_admin pretreatment Pretreatment Period (e.g., 30 min) drug_admin->pretreatment place_on_maze Place Mouse on Elevated Plus-Maze pretreatment->place_on_maze record_behavior Record Behavior for 5 minutes place_on_maze->record_behavior data_analysis Analyze Video Data (Time in arms, entries) record_behavior->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for the Elevated Plus-Maze Test.

Synthesis

The synthesis of this compound involves the key intermediate 1-(2-Methoxyphenyl)piperazine. This intermediate can be synthesized through several routes, a common one being the reaction of o-anisidine with bis(2-chloroethyl)amine hydrochloride.

The subsequent step to obtain MM 77 involves the alkylation of 1-(2-Methoxyphenyl)piperazine with a suitable 4-bromobutyl-succinimide derivative, followed by conversion to the dihydrochloride salt. A detailed, step-by-step synthetic protocol with yields and purification methods from primary literature is required for precise replication.

synthesis_workflow start Starting Materials step1 Synthesis of 1-(2-Methoxyphenyl)piperazine start->step1 step2 Alkylation with 4-bromobutyl-succinimide derivative step1->step2 step3 Formation of Dihydrochloride Salt step2->step3 product This compound step3->product

Figure 4: General Synthesis Workflow for this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the 5-HT1A receptor system. Its potent and selective antagonist properties make it particularly useful for elucidating the role of postsynaptic 5-HT1A receptors in various physiological and pathological processes, especially in the context of anxiety and mood disorders. Further research to fully characterize its binding affinity, in vivo dose-response relationships, and pharmacokinetic profile will enhance its utility in the field of neuroscience and drug discovery.

An In-Depth Technical Guide on the Pharmacology and Toxicology of MM 77 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor. Emerging research has highlighted its potential anxiolytic-like properties, making it a compound of interest for neuropharmacological studies. This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, available quantitative data, and key experimental findings. While significant research has been conducted, publicly available data on its complete pharmacokinetic and toxicological profile remains limited. This document aims to consolidate the existing information to support further investigation and drug development efforts.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide range of physiological and psychological processes, including mood, anxiety, cognition, and sleep. The diverse effects of serotonin are mediated by a large family of 5-HT receptors. Among these, the 5-HT1A receptor subtype, a G-protein coupled receptor, is a key target for the development of therapeutic agents for anxiety and depressive disorders. This compound has been identified as a highly potent and fairly selective antagonist of the postsynaptic 5-HT1A receptor, distinguishing it from agonists that are more commonly explored for anxiolytic effects.[1][2] Its antagonist activity at this receptor suggests a unique mechanism for modulating serotonergic neurotransmission and presents a promising avenue for research into novel treatments for anxiety-related conditions.

Pharmacology

Mechanism of Action

This compound functions as a direct antagonist at postsynaptic 5-HT1A receptors.[1] In the central nervous system, postsynaptic 5-HT1A receptors are predominantly located in limbic and cortical regions, where their activation by serotonin typically leads to hyperpolarization and inhibition of neuronal firing. By blocking these receptors, this compound prevents the inhibitory effects of serotonin, leading to an alteration of downstream signaling cascades. This antagonistic action is believed to be the primary mechanism underlying its observed pharmacological effects, including its anxiolytic-like activity.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive inhibition of serotonin binding to postsynaptic 5-HT1A receptors. This leads to a modulation of serotonergic neurotransmission in brain regions implicated in anxiety and mood regulation.

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, are not extensively available in the public domain. Further studies are required to characterize its metabolic fate and clearance pathways.

Receptor Binding Affinity

Table 1: Summary of Pharmacological Data for this compound

ParameterValueReference
Target 5-HT1A Receptor[1]
Action Postsynaptic Antagonist[1]
Observed Effect Anxiolytic-like activity[1]

Toxicology

Comprehensive toxicological data for this compound is currently limited in publicly accessible resources. Standard toxicological assessments are crucial for the continued development of this compound.

Acute Toxicity

No definitive LD50 values for this compound have been reported in the available literature.

Genotoxicity

There is no available information on the mutagenic or clastogenic potential of this compound from standard genotoxicity assays such as the Ames test or micronucleus test.

Carcinogenicity

Long-term carcinogenicity studies of this compound have not been reported.

Reproductive and Developmental Toxicity

Information regarding the effects of this compound on fertility, embryonic development, and teratogenicity is not currently available.

Table 2: Summary of Toxicological Data for this compound

TestResultReference
Acute Oral LD50 (Rat) Data not available
Acute Oral LD50 (Mouse) Data not available
Ames Test Data not available
Micronucleus Test Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available

Key Experimental Protocols

In Vivo Assessment of Anxiolytic-like Activity in Stressed Mice

The anxiolytic-like effects of this compound have been investigated in a study by Briones-Aranda et al. (2005). While the full text of this study is not widely available, the abstract and related references suggest a methodology involving the following steps:

Experimental Workflow for Anxiolytic Activity Assessment

G cluster_acclimatization Acclimatization cluster_stress Stress Induction cluster_treatment Treatment cluster_behavioral_test Behavioral Testing cluster_analysis Data Analysis A House mice under standard laboratory conditions B Induce stress (e.g., forced swimming) A->B C Administer this compound or vehicle B->C D Elevated Plus Maze or other anxiety model C->D E Measure parameters (e.g., time in open arms) D->E F Statistical analysis of results E->F

Caption: Workflow for assessing anxiolytic-like activity.

Methodology:

  • Animals: Male Swiss Webster mice are typically used.

  • Housing and Acclimatization: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum. They are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.

  • Stress Induction: A standardized stressor, such as forced swimming, is applied to the animals. This typically involves placing the mice in a container of water from which they cannot escape for a set duration.

  • Drug Administration: Following the stress induction, animals are administered this compound or a vehicle control intraperitoneally or orally at various doses.

  • Behavioral Testing: The anxiolytic-like effects are assessed using a validated behavioral paradigm, such as the elevated plus-maze. This apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Data Analysis: The behavioral parameters are recorded and analyzed using appropriate statistical methods to determine the significance of the drug's effects compared to the control group.

Signaling Pathways

As a 5-HT1A receptor antagonist, this compound is expected to modulate intracellular signaling pathways that are downstream of this G-protein coupled receptor. The canonical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Postsynaptic 5-HT1A Receptor Antagonist Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts serotonin Serotonin serotonin->receptor Binds & Activates mm77 MM 77 mm77->receptor Blocks atp ATP pka Protein Kinase A camp->pka Activates cellular_response Inhibition of Neuronal Firing pka->cellular_response Leads to

References

Methodological & Application

Application Notes and Protocols for MM 77 Dihydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] Preclinical studies in murine models have demonstrated its potential anxiolytic-like activity. These application notes provide a comprehensive overview of the experimental protocols for evaluating the effects of this compound in mice, with a focus on anxiety-related behavioral paradigms. The provided methodologies are based on established practices in rodent behavioral testing and available information on the use of this compound.

Data Presentation

Table 1: Summary of In Vivo Experimental Parameters for this compound in Mice
ParameterDetailsReference
Compound This compound[1]
Mechanism of Action Postsynaptic 5-HT1A receptor antagonist[1]
Animal Model Male mice[1]
Behavioral Test Forced Swimming Test[1]
Reported Activity Blockade of 8-OH-DPAT-induced effects on stress-induced anxiolytic-like behavior[1]
Administration Route Intraperitoneal (i.p.) injection is a common route for systemic administration in mice.[2][3][4]
Dosage Range To be determined by dose-response studies. Published literature on specific anxiolytic doses of MM 77 is limited. A typical starting point for novel compounds in mice is in the range of 1-10 mg/kg.
Vehicle Saline or a small percentage of DMSO in saline are common vehicles for in vivo studies. The appropriate vehicle should be determined based on the solubility of the compound.

Note: The Briones-Aranda et al. (2005) study confirmed the activity of MM-77 in a forced swimming model in mice; however, specific dosages were not available in the abstract. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Preparation of this compound Solution
  • Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the mice.

  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in a suitable vehicle. Sterile saline is a preferred vehicle. If solubility is an issue, a small percentage of dimethyl sulfoxide (DMSO) can be used, followed by dilution with saline. Ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.

  • Vortex the solution until the compound is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution appropriately. For short-term storage, refrigeration at 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, depending on the stability of the compound.

Animal Handling and Acclimation
  • House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow the mice to acclimate to the housing facility for at least one week before the start of any experimental procedures to minimize stress.

  • Handle the mice gently and consistently for several days leading up to the experiment to reduce handling-induced stress.

Intraperitoneal (i.p.) Injection Protocol
  • Restrain the mouse firmly but gently by scruffing the neck and back skin to immobilize the head and body.

  • Position the mouse to expose the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid puncturing the cecum, bladder, or other vital organs.[2][3][4]

  • Use a sterile 25-27 gauge needle attached to a 1 ml syringe.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound solution. The injection volume should typically not exceed 10 ml/kg.

  • Withdraw the needle and return the mouse to its home cage.

  • Monitor the mouse for any adverse reactions following the injection.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][6][7][8] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • The apparatus consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape, elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open.[6]

  • Thirty minutes after i.p. injection with this compound, vehicle, or a positive control (e.g., diazepam), place a single mouse onto the central platform of the maze, facing an open arm.

  • Allow the mouse to explore the maze for a 5-minute period.

  • Record the behavior of the mouse using a video camera positioned above the maze.

  • Analyze the recordings for the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.

Data Analysis
  • Compile the data from all experimental groups.

  • Perform statistical analysis using appropriate tests, such as a one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare the different treatment groups.

  • Present the data as mean ± standard error of the mean (SEM).

  • A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A This compound Solution Preparation B Animal Acclimation (1 week) A->B C Intraperitoneal (i.p.) Injection B->C D Behavioral Testing (e.g., Elevated Plus Maze) C->D E Data Analysis D->E

Caption: Experimental workflow for evaluating this compound in mice.

G cluster_pathway Postsynaptic 5-HT1A Receptor Antagonist Signaling MM77 This compound Receptor Postsynaptic 5-HT1A Receptor MM77->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK MAPK/ERK Pathway G_protein->ERK Modulates GIRK GIRK Channels G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreases Activation Serotonin Serotonin Serotonin->Receptor Activates

Caption: Postsynaptic 5-HT1A receptor antagonist signaling pathway.

References

Application Notes and Protocols for In Vivo Studies with MM 77 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the 5-HT1A serotonin receptor. Its ability to modulate the serotonergic system makes it a valuable tool for investigating the role of 5-HT1A receptors in various physiological and pathological processes, particularly in the context of anxiety and stress-related disorders. Preclinical in vivo studies are crucial for elucidating the pharmacological profile and therapeutic potential of MM 77. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo experiments in rodent models, based on available literature.

Quantitative Data Summary

The following table summarizes key quantitative information for the in vivo use of this compound and related compounds.

ParameterValueSpeciesSource
This compound
Molecular Weight418.36 g/mol N/A[1](--INVALID-LINK--)
In Vivo Dose0.25, 0.5, and 1.0 mg/kgMouse[2](--INVALID-LINK--)
Administration RouteIntraperitoneal (i.p.)Mouse[2](--INVALID-LINK--)
VehicleSalineMouse[2](--INVALID-LINK--)
Solubility
DMSO≤ 31.38 mg/mLN/A
Related 5-HT1A Ligands (for context)
WAY-100635 (antagonist)0.1 mg/kg (i.v.)Cat
Buspirone (partial agonist)2.0 - 4.0 mg/kg (i.p.)Mouse
8-OH-DPAT (agonist)0.010 mg/kg (s.c.)Rat

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

This protocol describes the preparation of a stock solution and final dosing solutions of this compound for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently vortex or sonicate the tube until the powder is completely dissolved.

  • Final Dosing Solution Preparation (e.g., for a 0.5 mg/kg dose in a 25g mouse):

    • Calculate the required dose:

      • Dose (mg) = Animal weight (kg) x Desired dose (mg/kg)

      • For a 25g (0.025 kg) mouse and a 0.5 mg/kg dose: 0.025 kg * 0.5 mg/kg = 0.0125 mg

    • Calculate the volume of stock solution needed:

      • Volume (µL) = (Dose (mg) / Stock concentration (mg/mL)) * 1000 µL/mL

      • (0.0125 mg / 10 mg/mL) * 1000 µL/mL = 1.25 µL

    • Prepare the final injection volume:

      • The final injection volume should be kept low to minimize discomfort to the animal (typically 100-200 µL for a mouse).

      • Dilute the calculated volume of the stock solution with sterile 0.9% saline to the desired final injection volume. For example, to achieve a final volume of 100 µL, add 98.75 µL of sterile saline to 1.25 µL of the 10 mg/mL stock solution.

      • Important: The final concentration of DMSO in the injected solution should be kept as low as possible (ideally below 5%) to avoid toxicity. In this example, the final DMSO concentration is 1.25%.

  • Administration:

    • Administer the final dosing solution to the animal via intraperitoneal (i.p.) injection using a sterile syringe and an appropriate gauge needle.

Protocol 2: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Materials:

  • Elevated Plus Maze apparatus

  • Video tracking software (optional, but recommended for accurate data collection)

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle control solution (e.g., saline with the same final concentration of DMSO as the drug solution)

Procedure:

  • Acclimatization:

    • Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or the vehicle control solution to the animals (e.g., 30 minutes before testing). Doses of 0.25, 0.5, and 1.0 mg/kg have been used in mice.[2](--INVALID-LINK--)

  • EPM Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the following parameters using video tracking software or by a trained observer:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled (to assess general locomotor activity)

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (% Open Arm Time) = (Time in Open Arms / (Time in Open Arms + Time in Closed Arms)) * 100

    • Calculate the percentage of open arm entries: (% Open Arm Entries) = (Entries into Open Arms / (Entries into Open Arms + Entries into Closed Arms)) * 100

    • Compare the data from the MM 77-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the percentage of open arm time and/or entries is indicative of an anxiolytic-like effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT1A receptor and a typical experimental workflow for in vivo studies with this compound.

5-HT1A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) 5HT1A_R 5-HT1A Receptor Serotonin_Vesicle->5HT1A_R 5-HT Release G_protein Gi/o Protein 5HT1A_R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Downstream Effects MM77 MM 77 MM77->5HT1A_R Antagonism

Diagram 1: Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of MM 77.

Experimental_Workflow Start Start: Hypothesis Formulation Preparation Prepare this compound and Vehicle Solutions Start->Preparation Animal_Grouping Randomly Assign Animals to Treatment Groups Preparation->Animal_Grouping Administration Administer MM 77 or Vehicle (e.g., i.p. injection) Animal_Grouping->Administration Behavioral_Test Conduct Behavioral Assay (e.g., Elevated Plus Maze) Administration->Behavioral_Test Data_Collection Record and Collect Data Behavioral_Test->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis Conclusion Draw Conclusions and Report Findings Analysis->Conclusion

References

Application Notes and Protocols for Preparing MM 77 Dihydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 77 dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 1A (5-HT1A).[1] As a postsynaptic antagonist, it is a valuable tool for investigating the physiological and pathological roles of the 5-HT1A receptor in the central nervous system.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for a wide range of organic compounds.[2][3] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound relevant to the preparation of stock solutions.

PropertyValueSource
Molecular Weight 418.36 g/mol [4]
Appearance Solid powder[4]
Solubility in DMSO Up to 75 mM
Purity >98%[4]
Storage of Powder -20°C for up to 3 years[4]
Storage of Stock Solution in DMSO -20°C for up to 1 month, -80°C for up to 6 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, precision pipettes and tips

Procedure:

  • Pre-dissolution Preparation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 4.18 mg of the compound.

      • Calculation:

        • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

        • Mass (mg) = 10 mmol/L x 0.001 L x 418.36 g/mol = 0.0041836 g = 4.18 mg

  • Dissolution in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock solution, add 1 mL of DMSO for every 4.18 mg of compound.

    • Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath at room temperature for short intervals until the solution is clear and all particulate matter is dissolved. Visually inspect the solution against a light source to ensure complete dissolution.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing the Stock Solution:

    • Thaw a single aliquot of the frozen 10 mM stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.

    • Example Dilution for a 10 µM final concentration in 1 mL of media:

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

Application Notes

  • Solvent Selection: Use only anhydrous, high-purity DMSO for preparing stock solutions. DMSO is hygroscopic and absorbed water can affect compound solubility and stability.

  • Cell Line Considerations: The optimal working concentration of this compound can vary between different cell lines and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. Based on typical concentrations for other 5-HT1A antagonists in cell-based assays, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.

  • Mechanism of Action: this compound acts as an antagonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). This receptor is coupled to an inhibitory G-protein (Gi/o), which, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the agonist-induced downstream signaling cascade.[5][6]

Visualizations

5-HT1A Receptor Signaling Pathway

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT1A_R 5-HT1A Receptor Serotonin->5HT1A_R Binds & Activates MM77 This compound MM77->5HT1A_R Binds & Blocks Gi_protein Gi Protein α βγ 5HT1A_R->Gi_protein AC Adenylyl Cyclase Gi_protein:α->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC Downstream Downstream Effects cAMP->Downstream Modulates

Caption: 5-HT1A receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start: Obtain MM 77 dihydrochloride powder equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge weigh Weigh desired amount of powder centrifuge->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex/sonicate to dissolve completely add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for use in working solutions store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols: Utilizing MM-77 Dihydrochloride in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-77 dihydrochloride is a potent and selective postsynaptic antagonist for the serotonin 1A (5-HT1A) receptor.[1][2][3] Preclinical studies have indicated its potential anxiolytic-like activity.[1] The forced swim test (FST) is a widely utilized behavioral paradigm in rodents to assess depressive-like behavior and to screen for potential antidepressant and anxiolytic compounds.[4][5][6][7] This document provides a detailed protocol for evaluating the effects of MM-77 dihydrochloride in the FST.

The rationale for using a 5-HT1A antagonist in the FST stems from the complex role of the serotonergic system in mood regulation. While 5-HT1A receptor agonists are known to possess anxiolytic and antidepressant properties, the effects of antagonists are also of significant interest for dissecting the precise mechanisms of serotonergic modulation of mood and for the development of novel therapeutic strategies.[3][8] This protocol will guide researchers in systematically investigating the potential of MM-77 dihydrochloride to modulate despair-like behavior in a validated animal model.

Materials and Methods

Animals
  • Species: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used.

  • Age/Weight: Animals should be adults and within a consistent weight range at the start of the experiment.

  • Housing: Animals should be group-housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatize animals to the housing facility for at least one week before the experiment.

Apparatus
  • Forced Swim Test Cylinder: A transparent glass or Plexiglas cylinder.

    • For mice: Typically 20 cm in diameter and 30-40 cm in height.

    • For rats: Typically 20 cm in diameter and 40-50 cm in height.

  • Water: The cylinder should be filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 15-20 cm for mice, 30 cm for rats).[4][9]

  • Video Recording Equipment: A camera positioned to have a clear view of the animal in the cylinder for later scoring.

  • Scoring Software (optional): Automated video tracking software can be used for behavioral analysis.

  • Holding Cages: Clean, dry cages with bedding for animals after the swim session.

  • Towels: For gently drying the animals.

Reagents
  • MM-77 Dihydrochloride: (CAS: 159187-70-9)[2][3]

  • Vehicle: The solvent used to dissolve MM-77 dihydrochloride (e.g., sterile saline, distilled water, or a small percentage of DMSO in saline). The choice of vehicle should be based on the solubility of the compound and should be demonstrated to have no effect on the behavior in the FST.

  • Positive Control (optional): A standard antidepressant drug (e.g., imipramine or fluoxetine) to validate the assay.

Experimental Protocol

Drug Preparation and Administration
  • Preparation: On the day of the experiment, prepare fresh solutions of MM-77 dihydrochloride and the vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals.

  • Administration: Administer MM-77 dihydrochloride or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The volume of administration should be consistent across all animals (e.g., 10 ml/kg for mice).

  • Pre-treatment Time: The time between drug administration and the start of the FST should be consistent and based on the pharmacokinetic profile of MM-77 dihydrochloride. A typical pre-treatment time for many compounds is 30-60 minutes.

Forced Swim Test Procedure

The protocol for the FST can vary slightly between laboratories. A common procedure for mice is a single 6-minute session, while for rats, a two-day protocol is often used.[4][5][6]

Mouse Protocol (Single Session):

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation.

  • Swim Session:

    • Gently place the mouse into the cylinder filled with water.

    • Start the video recording immediately.

    • The total duration of the session is 6 minutes.

    • The first 2 minutes are considered a habituation period and are typically not scored.

    • The final 4 minutes of the session are scored for behavior.[4]

  • Removal and Drying: At the end of the 6-minute session, carefully remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry holding cage before returning it to its home cage.

  • Water Change: The water in the cylinder should be changed between each animal to avoid olfactory cues influencing the behavior of subsequent animals.

Rat Protocol (Two-Day):

  • Day 1 (Pre-test):

    • Place the rat in the swim cylinder for a 15-minute session.

    • After 15 minutes, remove the rat, dry it, and return it to its home cage. This initial exposure is designed to induce a state of behavioral despair.

  • Day 2 (Test):

    • 24 hours after the pre-test, administer MM-77 dihydrochloride, vehicle, or a positive control.

    • Following the pre-treatment interval, place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire 5-minute session for scoring.

    • After the session, remove, dry, and return the rat to its home cage.

Behavioral Scoring

The primary behavior measured in the FST is immobility . An animal is considered immobile when it ceases struggling and remains floating motionless in the water, making only small movements necessary to keep its head above water.[6]

Other behaviors that can be scored include:

  • Swimming: Active movements of the limbs and tail, resulting in horizontal displacement around the cylinder.

  • Climbing: Active upward-directed movements of the forepaws along the side of the cylinder.

Scoring can be done manually by a trained observer blind to the experimental conditions or using automated software. The total duration of each behavior during the scoring period is recorded.

Data Presentation

Quantitative data should be summarized in a clear and structured table. Since no specific data for MM-77 dihydrochloride in the FST is currently available in the public domain, the following table serves as a template for how the results would be presented.

Treatment GroupDose (mg/kg)nImmobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle-10Mean ± SEMMean ± SEMMean ± SEM
MM-77110Mean ± SEMMean ± SEMMean ± SEM
MM-77310Mean ± SEMMean ± SEMMean ± SEM
MM-771010Mean ± SEMMean ± SEMMean ± SEM
Positive Control(e.g., 20)10Mean ± SEMMean ± SEMMean ± SEM

SEM: Standard Error of the Mean

Visualizations

Experimental Workflow

FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Drug_Prep Drug Preparation (MM-77 & Vehicle) Drug_Admin Drug Administration (e.g., i.p.) Drug_Prep->Drug_Admin Pre_Treatment Pre-treatment Period (30-60 min) Drug_Admin->Pre_Treatment FST Forced Swim Test (6 min session) Pre_Treatment->FST Video_Recording Video Recording FST->Video_Recording Behavioral_Scoring Behavioral Scoring (Immobility, Swimming) Video_Recording->Behavioral_Scoring Data_Analysis Statistical Analysis Behavioral_Scoring->Data_Analysis

Caption: Experimental workflow for the forced swim test with MM-77 dihydrochloride.

5-HT1A Receptor Signaling Pathway

G_protein_signaling MM77 MM-77 Dihydrochloride Receptor Postsynaptic 5-HT1A Receptor MM77->Receptor Antagonizes G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+) G_protein->K_channel Opens Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_channel->Hyperpolarization Leads to Ca_channel->Hyperpolarization Contributes to

References

Application Notes and Protocols for MM 77 Dihydrochloride in Anxiety Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MM 77 dihydrochloride, a potent and selective postsynaptic 5-HT1A receptor antagonist, in preclinical anxiety models. This document outlines the mechanism of action, provides detailed experimental protocols for common anxiety assays, and presents representative data to guide study design and interpretation.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the serotonergic system, specifically the 5-HT1A receptor, in anxiety and other neuropsychiatric disorders. Its antagonist activity at postsynaptic 5-HT1A receptors allows for the elucidation of the downstream effects of blocking this key regulatory pathway. Preclinical studies have demonstrated its anxiolytic-like properties, making it a compound of interest for the development of novel therapeutic agents.[1]

Mechanism of Action

This compound exerts its effects by selectively blocking postsynaptic 5-HT1A receptors. These G-protein coupled receptors are predominantly found in brain regions implicated in mood and anxiety, such as the hippocampus, amygdala, and prefrontal cortex. Under normal physiological conditions, serotonin (5-HT) binds to these receptors, leading to neuronal hyperpolarization and a reduction in neuronal firing. By antagonizing these receptors, this compound prevents the inhibitory action of serotonin, thereby modulating neuronal excitability in these key circuits. This action is believed to underlie its anxiolytic effects.

Signaling Pathway of Postsynaptic 5-HT1A Receptor Antagonism by MM 77

G_protein_signaling Postsynaptic 5-HT1A Receptor Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds Gi_protein Gi/o Protein 5-HT1A_Receptor->Gi_protein Activates MM77 MM 77 MM77->5-HT1A_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA PKA cAMP->PKA Activates Neuronal_Inhibition Decreased Neuronal Firing (Anxiolytic Effect) PKA->Neuronal_Inhibition Leads to

Caption: Postsynaptic 5-HT1A receptor signaling cascade and the inhibitory action of MM 77.

Quantitative Data

Table 1: Receptor Binding Affinity

CompoundReceptorKᵢ (nM)SpeciesReference
NAN-1905-HT₁ₐ0.6Rat[2]
NAN-190α₁-adrenergic0.8Rat[2]

*NAN-190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is a close structural analog of MM 77.

Table 2: Representative Anxiolytic Effects of a 5-HT1A Antagonist (WAY-100635) in the Elevated Plus Maze (Mice)

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.18.3 ± 1.225.4 ± 3.5
WAY-1006351.025.8 ± 3.512.1 ± 1.826.1 ± 3.2
WAY-1006355.035.1 ± 4.2 15.6 ± 2.124.9 ± 2.9
WAY-10063510.028.9 ± 3.813.5 ± 1.925.5 ± 3.1

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes based on expected outcomes.

Table 3: Representative Effects of a 5-HT1A Antagonist on Locomotor Activity in the Open Field Test (Rats)

Treatment GroupDose (mg/kg)Total Distance Traveled (cm, Mean ± SEM)Time in Center Zone (s, Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle-3500 ± 25045 ± 530 ± 4
5-HT1A Antagonist1.03650 ± 28065 ± 828 ± 3
5-HT1A Antagonist5.03400 ± 26080 ± 10**32 ± 4
5-HT1A Antagonist10.03550 ± 30072 ± 929 ± 3

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes based on expected outcomes.

Experimental Protocols

The following are detailed protocols for two standard behavioral assays used to assess anxiety-like behavior in rodents. These can be adapted for use with this compound.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Workflow: Elevated Plus Maze

EPM_Workflow Elevated Plus Maze Experimental Workflow Acclimation Acclimate animals to testing room (at least 60 min) Drug_Admin Administer MM 77 or Vehicle (e.g., i.p. injection) Acclimation->Drug_Admin Pre_Test_Period Pre-treatment time (e.g., 30 min) Drug_Admin->Pre_Test_Period Placement Place animal in the center of the EPM, facing an open arm Pre_Test_Period->Placement Test_Session Record behavior for 5 min (video tracking software) Placement->Test_Session Data_Analysis Analyze key parameters: - % Time in open arms - Open/closed arm entries - Total arm entries Test_Session->Data_Analysis Interpretation Anxiolytic effect indicated by increased open arm exploration Data_Analysis->Interpretation

Caption: Step-by-step workflow for conducting the Elevated Plus Maze test.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video camera and tracking software

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Syringes and needles for administration

  • Rodents (mice or rats)

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations.

  • Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal, subcutaneous). A typical pre-treatment time is 30 minutes.

  • Testing:

    • Place the animal in the center of the elevated plus maze, facing one of the open arms.

    • Start the video recording and allow the animal to explore the maze for 5 minutes.

    • After the 5-minute session, carefully remove the animal and return it to its home cage.

    • Clean the maze thoroughly between each animal to remove any olfactory cues.

  • Data Analysis:

    • Use the video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

Expected Outcome: An anxiolytic effect of this compound would be indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group, without significant changes in total arm entries (to rule out confounding effects on general locomotor activity).

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Animals are placed in a novel, open arena, and their exploratory behavior is monitored. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.

Experimental Workflow: Open Field Test

OFT_Workflow Open Field Test Experimental Workflow Acclimation Acclimate animals to testing room (at least 60 min) Drug_Admin Administer MM 77 or Vehicle (e.g., i.p. injection) Acclimation->Drug_Admin Pre_Test_Period Pre-treatment time (e.g., 30 min) Drug_Admin->Pre_Test_Period Placement Gently place animal in the center of the open field arena Pre_Test_Period->Placement Test_Session Record behavior for a set duration (e.g., 10-30 min) Placement->Test_Session Data_Analysis Analyze key parameters: - Total distance traveled - Time spent in the center zone - Rearing frequency Test_Session->Data_Analysis Interpretation Anxiolytic effect suggested by increased center time Data_Analysis->Interpretation

Caption: Step-by-step workflow for the Open Field Test.

Materials:

  • Open field arena (a square or circular enclosure with walls)

  • Video camera and tracking software

  • This compound

  • Vehicle

  • Syringes and needles

  • Rodents

Procedure:

  • Acclimation: As with the EPM, acclimate the animals to the testing room for at least 60 minutes.

  • Drug Preparation and Administration: Prepare and administer this compound or vehicle as described for the EPM.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Start the video recording and allow the animal to explore freely for a predetermined duration (e.g., 10-30 minutes).

    • After the session, return the animal to its home cage.

    • Clean the arena thoroughly between animals.

  • Data Analysis:

    • Define a "center zone" and a "peripheral zone" within the arena using the tracking software.

    • Quantify the following parameters:

      • Total distance traveled

      • Time spent in the center zone

      • Time spent in the peripheral zone

      • Number of entries into the center zone

      • Rearing frequency (a measure of exploratory behavior)

Expected Outcome: An anxiolytic effect of this compound would be demonstrated by an increase in the time spent in the center zone and/or the number of entries into the center zone, without a significant effect on the total distance traveled, which would indicate that the drug is not simply causing hyperactivity.

Conclusion

This compound is a potent tool for researchers studying the role of postsynaptic 5-HT1A receptors in anxiety. The protocols and representative data provided in these application notes offer a framework for designing and interpreting preclinical studies aimed at evaluating the anxiolytic potential of this and similar compounds. It is recommended that researchers conduct dose-response studies to determine the optimal dose range for their specific experimental conditions.

References

Application Notes and Protocols for MM-77 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-77 dihydrochloride is a potent and selective antagonist of the 5-HT1A receptor. As a research compound, understanding its effective concentration in relevant cell-based assays is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a comprehensive guide to determining the effective concentration of MM-77 dihydrochloride in cell culture, including generalized experimental protocols and an overview of the targeted signaling pathway.

Note: Currently, there is a lack of publicly available data on the specific effective concentrations (e.g., IC50, EC50) of MM-77 dihydrochloride in various cell lines. The following protocols are generalized methodologies that can be adapted to determine these values experimentally.

Data Presentation

Due to the absence of specific published data for MM-77 dihydrochloride, the following table is a template that researchers can use to record their experimental findings.

Table 1: Template for Recording Effective Concentrations of MM-77 Dihydrochloride

Cell LineAssay TypeParameterEffective Concentration (µM)Incubation Time (hrs)Reference
e.g., MCF-7Cell Viability (MTT)IC50Experimental Value24, 48, 72[Your Data]
e.g., SH-SY5YNeurite OutgrowthEC50Experimental Value48[Your Data]
e.g., U87 MGApoptosis (Annexin V)% Apoptotic CellsExperimental Value24[Your Data]

Experimental Protocols

The following are detailed protocols for key experiments to determine the effective concentration and cellular effects of MM-77 dihydrochloride.

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MM-77 dihydrochloride on cell viability.

Materials:

  • Target cell line (e.g., MCF-7, SH-SY5Y)

  • Complete cell culture medium

  • MM-77 dihydrochloride stock solution (in DMSO or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of MM-77 dihydrochloride in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol describes how to assess the induction of apoptosis by MM-77 dihydrochloride using Annexin V staining followed by flow cytometry.

Materials:

  • Target cell line

  • Complete cell culture medium

  • MM-77 dihydrochloride stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of MM-77 dihydrochloride for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition.

Visualizations

Signaling Pathway

MM-77 dihydrochloride acts as an antagonist to the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway inhibited by this antagonism.

G_protein_coupled_receptor_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor Activates MM77 MM-77 dihydrochloride MM77->Receptor Inhibits G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal activity, etc.) CREB->Gene_expression Regulates

Caption: 5-HT1A receptor signaling pathway and its inhibition by MM-77 dihydrochloride.

Experimental Workflow

The following diagram outlines a typical workflow for determining the effective concentration of a novel compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare MM-77 Stock Solution Compound_Treatment Treat with Serial Dilutions of MM-77 Stock_Solution->Compound_Treatment Cell_Culture Culture Target Cell Line Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for Defined Time Points Compound_Treatment->Incubation Assay_Specific_Steps Perform Assay (e.g., MTT, Annexin V) Incubation->Assay_Specific_Steps Data_Acquisition Acquire Data (e.g., Absorbance, Fluorescence) Assay_Specific_Steps->Data_Acquisition Data_Processing Process and Normalize Data Data_Acquisition->Data_Processing IC50_EC50_Calculation Calculate IC50/EC50 Values Data_Processing->IC50_EC50_Calculation

Caption: General workflow for determining the effective concentration of MM-77 dihydrochloride.

Application Notes and Protocols for MM 77 Dihydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist for the serotonin 1A (5-HT1A) receptor.[1] As a member of the arylpiperazine class of compounds, it serves as a valuable tool in neuroscience research for investigating the physiological and pathological roles of the 5-HT1A receptor. This document provides detailed protocols for utilizing this compound in receptor binding assays, summarizes its binding affinity, and illustrates its mechanism of action within the 5-HT1A signaling pathway.

The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the cerebral cortex, hippocampus, septum, amygdala, and raphe nuclei.[2] It is a key regulator of mood, anxiety, and cognition. The receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] this compound exerts its effect by competitively blocking the binding of the endogenous ligand, serotonin, to the postsynaptic 5-HT1A receptor, thereby inhibiting its downstream signaling cascade.

Data Presentation

The binding affinity of this compound and other common ligands for the 5-HT1A receptor is summarized in the table below. This data is essential for designing and interpreting receptor binding experiments.

CompoundReceptor TargetBinding Affinity (Ki) in nMLigand Type
MM 77 5-HT1A 1.7 Antagonist
8-OH-DPAT5-HT1A~1Agonist
WAY-1006355-HT1A~1Antagonist
Buspirone5-HT1A~10Partial Agonist
Serotonin (5-HT)5-HT1A~3Endogenous Agonist

Note: Ki values can vary slightly depending on the experimental conditions and tissue/cell preparation used.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor using a radiolabeled ligand.

Materials:

  • This compound

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Membrane Preparation: Rat hippocampal or cortical membranes, or cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Serotonin or 10 µM WAY-100635.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the [³H]-8-OH-DPAT stock solution in assay buffer to a final concentration of ~1 nM.

    • Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-8-OH-DPAT, and 200 µL of membrane preparation.

      • Non-specific Binding: 25 µL of non-specific binding control (e.g., 10 µM Serotonin), 25 µL of [³H]-8-OH-DPAT, and 200 µL of membrane preparation.

      • Competitive Binding: 25 µL of each this compound dilution, 25 µL of [³H]-8-OH-DPAT, and 200 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand.

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit in the dark for at least 4 hours to allow the filter to dissolve and to reduce chemiluminescence.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of MM 77 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

5-HT1A Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates mm77 MM 77 mm77->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Neuronal Firing pka->cellular_response Leads to

Caption: 5-HT1A receptor signaling pathway and the antagonistic action of MM 77.

Experimental Workflow for Receptor Binding Assay

G start Start prep_reagents Prepare Reagents (MM 77, Radioligand, Membranes) start->prep_reagents assay_setup Set up Assay Plate (Total, Non-specific, Competitive Binding) prep_reagents->assay_setup incubation Incubate at 25°C for 60 min assay_setup->incubation filtration Filter and Wash incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Measure Radioactivity (Liquid Scintillation Counter) scintillation->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

Caption: Workflow for the this compound receptor binding assay.

References

Application Notes and Protocols for Intraperitoneal Injection of MM 77 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the 5-HT1A serotonin receptor, demonstrating anxiolytic-like activity in preclinical studies.[1] This document provides detailed application notes and a comprehensive protocol for the intraperitoneal (IP) injection of this compound in rodent models, aimed at facilitating reproducible in vivo research. Due to the limited availability of published data on specific dosages for this compound, this protocol emphasizes the necessity for pilot studies to determine optimal and safe dosing regimens.

Introduction to this compound

This compound, with the chemical name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a valuable research tool for investigating the role of postsynaptic 5-HT1A receptors in various physiological and pathological processes, particularly in the central nervous system. Its antagonist activity at these receptors makes it a compound of interest for studies on anxiety, depression, and other neurological disorders.

Chemical and Physical Properties

PropertyValue
CAS Number 159187-70-9
Molecular Formula C₁₉H₂₇N₃O₃ · 2HCl
Molecular Weight 418.36 g/mol
Solubility Soluble in DMSO (up to 75 mM)
Appearance White to off-white powder

Signaling Pathway

This compound exerts its effects by blocking the action of serotonin (5-HT) at postsynaptic 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation by serotonin, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade, thereby modulating downstream neuronal activity.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release Action Potential Serotonin Serotonin (5-HT) Serotonin_Release->Serotonin 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binds to G_Protein G-protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity MM77 This compound MM77->5HT1A_Receptor Blockade Blockade

Figure 1. Signaling pathway of this compound at the postsynaptic 5-HT1A receptor.

Experimental Protocols

Materials and Reagents
Material/ReagentSpecifications
This compoundPurity ≥98%
Dimethyl sulfoxide (DMSO)ACS grade or higher
Sterile Saline (0.9% NaCl)USP grade
Sterile Water for InjectionUSP grade
Polyethylene glycol 300 (PEG300)Optional, for improving solubility
Tween 80Optional, for improving solubility
1 mL syringesSterile, with Luer-Lok tip
25-27 gauge needlesSterile, ½ to ⅝ inch length
Animal balanceCalibrated
Appropriate PPELab coat, gloves, safety glasses
Preparation of Dosing Solution

Important: this compound is soluble in DMSO. However, high concentrations of DMSO can be toxic to animals. It is recommended to use the lowest possible concentration of DMSO and to prepare a fresh dosing solution on the day of the experiment.

Example Vehicle Preparation (to be optimized in pilot studies):

A common vehicle for compounds soluble in DMSO for intraperitoneal injection is a mixture of DMSO, PEG300, and sterile saline or water. A suggested starting formulation is:

  • 10% DMSO

  • 40% PEG300

  • 50% Sterile Saline or Water

Preparation Steps:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to dissolve the compound completely. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Add the calculated volume of PEG300 and vortex to mix thoroughly.

  • Finally, add the sterile saline or water to reach the final desired concentration and volume. Vortex again to ensure a homogenous solution.

  • Visually inspect the solution for any precipitation before administration.

Intraperitoneal Injection Workflow

The following workflow outlines the key steps for the intraperitoneal administration of this compound to rodents.

G cluster_preparation Preparation cluster_administration Administration cluster_post_injection Post-Injection Animal_Acclimation Animal Acclimation Dose_Calculation Dose Calculation Animal_Acclimation->Dose_Calculation Solution_Preparation Dosing Solution Preparation Dose_Calculation->Solution_Preparation Animal_Weighing Weigh Animal Solution_Preparation->Animal_Weighing Restraint Proper Restraint Animal_Weighing->Restraint Injection Intraperitoneal Injection Restraint->Injection Monitoring Monitor for Adverse Effects Injection->Monitoring Behavioral_Testing Behavioral/Physiological Testing Monitoring->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection

Figure 2. Experimental workflow for intraperitoneal injection of this compound.
Detailed Injection Protocol for Mice

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • For right-handed injection, restrain the mouse by grasping the loose skin over the neck and shoulders with the left thumb and forefinger. The tail can be secured between the fourth and fifth fingers of the same hand.

    • Tilt the mouse's head downwards at a slight angle to cause the abdominal organs to move cranially.

  • Injection Site:

    • The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection Procedure:

    • Wipe the injection site with 70% ethanol.

    • Insert a 25-27 gauge needle, bevel up, at a 15-20 degree angle to the abdominal wall.

    • Gently aspirate by pulling back slightly on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid (urine) appears, discard the syringe and prepare a new injection.

    • If no fluid is aspirated, slowly and steadily inject the calculated volume of the dosing solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for at least 30 minutes post-injection for any signs of distress, including lethargy, abnormal posture, or signs of pain at the injection site.

Dosage and Administration Considerations

A critical consideration for using this compound is the lack of established in vivo dosage, pharmacokinetic, and toxicity data in the public domain.

  • Dosage: While one study has reported the use of MM 77 in mice, the specific dosage was not detailed in the abstract.[1] As a starting point for dose-finding studies, researchers may consider the dosage range of other 5-HT1A antagonists, such as WAY-100635, which has been used in mice at doses ranging from 0.1 to 3 mg/kg via intraperitoneal injection. It is imperative to conduct a pilot study to determine the effective and non-toxic dose range for this compound for the specific animal model and experimental endpoint.

  • Pharmacokinetics and Pharmacodynamics: The onset and duration of action of this compound following intraperitoneal injection are currently unknown. Pilot studies are necessary to establish the time course of the compound's effects to determine the optimal time for behavioral or physiological testing post-administration.

  • Toxicity: There is no publicly available data on the acute or chronic toxicity of this compound. Researchers must carefully monitor animals for any adverse effects and establish a maximum tolerated dose (MTD) in their specific animal strain.

Summary and Recommendations

This compound is a promising tool for neuropharmacological research. The protocol outlined above provides a framework for its intraperitoneal administration in rodents. However, due to the significant gaps in the existing literature, the following recommendations are crucial for successful and ethical research:

  • Conduct Pilot Studies: It is essential to perform dose-response and time-course studies to determine the optimal dose and timing for experimental readouts.

  • Establish Safety: The lack of toxicity data necessitates careful observation for any adverse effects and the determination of a safe dose range.

  • Optimize Vehicle: While a DMSO-based vehicle is suggested, the final formulation should be optimized to ensure complete dissolution of the compound while minimizing vehicle-related toxicity.

  • Adhere to Animal Welfare Guidelines: All procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

By following these guidelines and exercising due diligence in preliminary studies, researchers can effectively utilize this compound to advance our understanding of the 5-HT1A receptor system.

References

Troubleshooting & Optimization

MM 77 dihydrochloride solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers and scientists working with MM 77 dihydrochloride, focusing on common solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available data, this compound is readily soluble in dimethyl sulfoxide (DMSO). Specific solubilities have been reported as 31.38 mg/mL and up to 75 mM in DMSO[1][2]. For initial experiments, preparing a concentrated stock solution in DMSO is recommended.

Q2: Is this compound soluble in water or aqueous buffers like PBS?

A2: There is currently no readily available data on the aqueous solubility of this compound[3]. As a dihydrochloride salt, it is expected to have some degree of aqueous solubility, but this can be limited and influenced by factors such as pH and buffer composition. It is crucial to empirically determine the solubility in your specific aqueous medium before proceeding with experiments.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution in an organic solvent like DMSO[1][2]. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.

Q4: How should I store this compound powder and stock solutions?

A4: The solid powder should be stored at -20°C[4]. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months)[1].

Troubleshooting Guide

Issue 1: My this compound did not fully dissolve in my aqueous buffer.

  • Question: I tried to dissolve this compound directly in my aqueous buffer (e.g., PBS, pH 7.4), but it's not dissolving completely. What should I do?

  • Answer: Direct dissolution in aqueous buffers can be challenging. It is highly recommended to first prepare a concentrated stock solution in DMSO and then dilute this stock solution into your aqueous buffer. The small amount of DMSO in the final working solution is typically well-tolerated by most experimental systems.

Issue 2: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.

  • Question: I have a DMSO stock solution of this compound, but when I add it to my aqueous buffer, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue when diluting a compound from a highly soluble organic solvent into a less soluble aqueous medium. Here are several steps you can take to troubleshoot this problem, which are also outlined in the troubleshooting workflow diagram below:

    • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution. The concentration may be exceeding its solubility limit in the buffer.

    • Adjust the pH of the Aqueous Buffer: As a dihydrochloride salt, the solubility of MM 77 is likely pH-dependent. The compound will be more soluble at a lower pH where it is more likely to be fully protonated. Try lowering the pH of your buffer (e.g., to pH 5-6) to see if this improves solubility.

    • Use a Co-solvent: The inclusion of a small percentage of a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound. Solvents such as ethanol or polyethylene glycol (PEG) can be tested.

    • Incorporate Solubilizing Agents: For poorly soluble compounds, formulation strategies often involve the use of excipients. Consider the use of cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with the drug molecule, enhancing its aqueous solubility[5][6].

Quantitative Solubility Data

SolventReported Solubility
DMSO31.38 mg/mL[1]
DMSOUp to 75 mM[2]
WaterNo data available[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 418.36 g/mol )[1][4][7][8]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.18 mg of the compound.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: General Procedure for Testing Aqueous Solubility

  • Materials:

    • This compound

    • The aqueous buffer of interest (e.g., PBS, Tris-HCl)

    • A series of sterile microcentrifuge tubes

  • Procedure:

    • Prepare a series of tubes with a fixed volume of your aqueous buffer.

    • Add incrementally increasing amounts of this compound powder to each tube.

    • Vortex each tube vigorously for 2-5 minutes.

    • Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to allow the solution to reach equilibrium.

    • After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

    • Carefully observe the tubes. The highest concentration that results in a clear solution with no visible pellet is an approximation of the solubility limit under those conditions.

Visual Guides

Troubleshooting_Workflow_for_MM77_Solubility cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Decrease final concentration start->step1 step2 Adjust buffer pH (lower pH) step1->step2 If precipitation persists end_node Solubility issue resolved step1->end_node Success step3 Incorporate a co-solvent (e.g., Ethanol, PEG) step2->step3 If precipitation persists step2->end_node Success step4 Use a solubilizing agent (e.g., Cyclodextrin) step3->step4 If still unsuccessful step3->end_node Success step4->end_node

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

pH_Effect_on_Dihydrochloride_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) low_pH MM77-2H+ (Fully Protonated) Highly Water Soluble equilibrium low_pH->equilibrium label_increase Increasing pH high_pH MM77 (Neutral Free Base) Poorly Water Soluble label_decrease Decreasing pH equilibrium->high_pH equilibrium->label_decrease label_increase->equilibrium

Caption: The effect of pH on the solubility of a dihydrochloride salt like MM 77.

References

Technical Support Center: MM 77 Dihydrochloride for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of MM 77 dihydrochloride in in vivo research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] Its primary mechanism of action is to block the effects of serotonin at these specific receptor sites. This antagonistic action is believed to underlie its anxiolytic-like properties observed in preclinical studies.

Q2: What are the potential applications of this compound in in vivo research?

A2: Based on its pharmacological profile as a 5-HT1A antagonist, this compound is primarily used in neuroscience research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. Its anxiolytic-like effects make it a valuable tool for studying anxiety and stress-related behaviors.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is a powder. For administration, it needs to be dissolved in a suitable vehicle. While specific solubility data in aqueous solutions for in vivo use is limited, a common approach for piperazine-based compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a sterile aqueous vehicle such as saline or a cyclodextrin solution. It is crucial to perform small-scale solubility tests to determine the optimal vehicle composition for your desired concentration. A final DMSO concentration of 10% or less is generally recommended for in vivo studies to minimize potential solvent toxicity.

Q4: What is a typical dosage range for this compound in mice?

A4: Specific dosage information for this compound from publicly available literature is limited. However, a study by Briones-Aranda et al. (2005) utilized MM-77 in mice to block the effects of a 5-HT1A agonist in a forced swim test. While the exact dose is not specified in the abstract, researchers should perform a dose-response study to determine the optimal dose for their specific experimental model and endpoint. It is advisable to start with a low dose (e.g., 0.1 mg/kg) and escalate to higher doses (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) while carefully monitoring for behavioral changes and any signs of toxicity.

Q5: What are the known pharmacokinetic and toxicity profiles of this compound?

A5: Currently, there is no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, excretion) or the LD50 and detailed toxicity profile of this compound. Researchers should exercise caution and conduct preliminary toxicity studies to assess the safety of their chosen dosage range in their specific animal model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in vehicle - Low solubility of this compound in the chosen vehicle.- Incorrect solvent ratio.- Increase the proportion of the organic solvent (e.g., DMSO) in the vehicle, but keep it below toxic levels (ideally ≤10%).- Consider using a different co-solvent or a solubilizing agent like cyclodextrin (e.g., SBE-β-CD).- Gently warm the solution or use sonication to aid dissolution. Always ensure the final solution is clear before administration.
No observable effect at expected doses - Insufficient dosage.- Poor bioavailability with the chosen administration route.- Inappropriate timing of administration relative to the behavioral test.- Perform a dose-escalation study to find the effective dose range.- Consider a different route of administration (e.g., intraperitoneal vs. subcutaneous).- Optimize the pre-treatment time. For antagonists, this is typically 30-60 minutes before the experimental challenge or behavioral test.
Unexpected behavioral changes or adverse effects - Dose is too high, leading to off-target effects or toxicity.- Vehicle toxicity.- Reduce the dose of this compound.- Run a vehicle-only control group to rule out effects of the solvent.- Carefully observe animals for signs of distress, sedation, or hyperactivity.
Variability in experimental results - Inconsistent drug preparation or administration.- Animal-to-animal variability in drug response.- Environmental stressors affecting the behavioral outcome.- Ensure accurate and consistent preparation of the drug solution and precise administration volumes.- Increase the number of animals per group to improve statistical power.- Standardize all experimental conditions, including housing, handling, and testing environment.

Experimental Protocols

General Protocol for In Vivo Administration of this compound in Mice

This protocol provides a general framework. Researchers must optimize the dosage and vehicle based on their specific experimental needs and preliminary studies.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or other aqueous vehicle

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer and/or sonicator

  • Syringes and appropriate gauge needles for administration

2. Vehicle Preparation (Example for a 10% DMSO in Saline solution):

  • In a sterile microcentrifuge tube, add 1 part sterile DMSO.

  • Add 9 parts sterile saline.

  • Vortex thoroughly to ensure a homogenous solution.

3. This compound Solution Preparation (Example for a 1 mg/mL stock):

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate volume of the prepared vehicle. For example, to make a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of the 10% DMSO/saline vehicle.

  • Vortex or sonicate until the compound is completely dissolved and the solution is clear.

4. Administration:

  • Determine the appropriate volume to inject based on the animal's weight and the desired dose. For example, for a 1 mg/kg dose in a 25g mouse, you would inject 25 µL of a 1 mg/mL solution.

  • Administer the solution via the desired route (e.g., intraperitoneal injection).

  • Include a vehicle-only control group in your experimental design.

Forced Swim Test Protocol in Mice (as a potential application)

The forced swim test is a common behavioral assay to assess antidepressant-like activity and can be used to evaluate the effects of 5-HT1A antagonists.

1. Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

2. Procedure:

  • Administer this compound or vehicle at the predetermined time before the test (e.g., 30-60 minutes).

  • Gently place the mouse into the water cylinder.

  • Record the session for 6 minutes.

  • After the 6-minute session, remove the mouse, dry it with a towel, and return it to its home cage.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₇N₃O₃ · 2HCl
Molecular Weight 418.36 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Table 2: Example Dose-Response Study Design

GroupTreatmentDose (mg/kg)Administration RouteN per group
1Vehicle (e.g., 10% DMSO in saline)-e.g., Intraperitoneal8-10
2This compound0.1e.g., Intraperitoneal8-10
3This compound1.0e.g., Intraperitoneal8-10
4This compound10.0e.g., Intraperitoneal8-10

Visualizations

G cluster_workflow Experimental Workflow Drug Preparation Drug Preparation Definitive Experiment Definitive Experiment Drug Preparation->Definitive Experiment Animal Acclimation Animal Acclimation Dose-Response/Toxicity Study Dose-Response/Toxicity Study Animal Acclimation->Dose-Response/Toxicity Study Dose-Response/Toxicity Study->Definitive Experiment Behavioral Testing Behavioral Testing Definitive Experiment->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis

Caption: A generalized workflow for in vivo experiments using this compound.

G cluster_pathway Postsynaptic 5-HT1A Receptor Signaling Pathway Serotonin Serotonin 5-HT1A Receptor 5-HT1A Receptor Serotonin->5-HT1A Receptor Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein MM_77 This compound MM_77->5-HT1A Receptor Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP converts ATP to PKA PKA cAMP->PKA Neuronal Inhibition Neuronal Inhibition PKA->Neuronal Inhibition leads to

Caption: Simplified signaling pathway of the postsynaptic 5-HT1A receptor and the antagonistic action of this compound.

References

MM 77 dihydrochloride stability in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MM 77 dihydrochloride in solution. The following information is compiled from publicly available data and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder and prepared solutions?

A1: For the solid (powder) form of this compound, long-term storage at -20°C is recommended.[1] Stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.

Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded or that it is degrading. First, try gentle warming (e.g., 37°C) and sonication to see if the precipitate redissolves.[2] If the issue persists, consider the following:

  • pH of the buffer: The solubility of hydrochloride salts can be pH-dependent. Precipitation can occur if the pH of the buffer causes the conversion of the soluble salt to the less soluble free base.[3][4] Using a buffer with a slightly acidic pH may improve solubility.

  • Solvent concentration: If you are diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, the change in solvent polarity can cause the compound to crash out. Try a more gradual dilution or use a co-solvent system.[2]

  • Fresh solutions: It is always recommended to use freshly prepared solutions for experiments to avoid issues with stability over time.[4]

Q3: I am observing a loss of activity of this compound in my cell-based assays over time. What could be the cause?

A3: Loss of activity can be due to several factors:

  • Degradation: The compound may be degrading in the cell culture medium at 37°C. It is advisable to perform a stability study under your specific experimental conditions.

  • Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration in your assay. Using low-binding plates may help mitigate this.

  • Precipitation: The compound may be precipitating out of the complex cell culture medium. Visually inspect your plates for any signs of precipitation.

Q4: What are the likely degradation pathways for this compound?

A4: MM 77 contains a piperazine ring, which can be susceptible to degradation. Potential degradation pathways for piperazine-containing compounds include oxidation and hydrolysis, particularly at non-neutral pH and elevated temperatures. The specific degradation products of this compound have not been reported in the available literature, but forced degradation studies can help identify them.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and resolve precipitation issues.

Troubleshooting Workflow

G Troubleshooting Precipitation start Precipitate Observed check_solubility Verify Solubility Limit in Solvent System start->check_solubility check_ph Assess Buffer pH check_solubility->check_ph is_ph_optimal Is pH optimal for salt form? check_ph->is_ph_optimal adjust_ph Adjust Buffer pH (Slightly Acidic) is_ph_optimal->adjust_ph No check_dilution Review Dilution Method is_ph_optimal->check_dilution Yes adjust_ph->check_dilution is_dilution_gradual Is dilution gradual? check_dilution->is_dilution_gradual use_cosolvent Use Co-solvent or Slower Addition is_dilution_gradual->use_cosolvent No check_temp Consider Temperature is_dilution_gradual->check_temp Yes use_cosolvent->check_temp gentle_warming Apply Gentle Warming (37°C) & Sonication check_temp->gentle_warming solution_clears Solution Clears gentle_warming->solution_clears reassess Re-evaluate Concentration or Buffer Choice gentle_warming->reassess solution_clears->reassess If problem persists G Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilute Stock in DMSO prep_stock->serial_dilute dilute_in_buffer Dilute DMSO Stocks into Aqueous Buffer (1:100) serial_dilute->dilute_in_buffer incubate Incubate at RT for 2h with Shaking dilute_in_buffer->incubate measure Measure Precipitation (Nephelometry or UV-Vis) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze G Solution Stability Assessment Workflow prep_solution Prepare Solution in Test Buffer t0_sample Take T=0 Aliquot & Quench prep_solution->t0_sample incubate Incubate Remaining Solution prep_solution->incubate analyze_t0 Analyze T=0 by HPLC t0_sample->analyze_t0 plot_data Plot % Remaining vs. Time analyze_t0->plot_data time_points Take Aliquots at Time Points & Quench incubate->time_points analyze_tp Analyze Time Points by HPLC time_points->analyze_tp analyze_tp->plot_data G 5-HT1A Receptor Signaling and MM 77 Action serotonin Serotonin (5-HT) receptor 5-HT1A Receptor serotonin->receptor Agonist mm77 MM 77 mm77->receptor Antagonist g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces downstream Downstream Effects (e.g., neuronal hyperpolarization) camp->downstream

References

preventing precipitation of MM 77 dihydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of MM 77 dihydrochloride in cell culture media.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound upon dilution into aqueous media is a common challenge. The following guide provides a systematic approach to identify the cause and resolve the issue.

Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.

Potential Cause Recommended Solution
Low Aqueous Solubility MM 77 is a dihydrochloride salt, which generally enhances aqueous solubility compared to the free base. However, the final concentration in the medium may still exceed its solubility limit, especially at neutral or alkaline pH.[1]
Action: 1. Reduce the final concentration of this compound in the media. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[2]
"Salting Out" Effect High concentrations of salts in the culture medium (e.g., phosphate buffers) can decrease the solubility of the compound.[1][3]
Action: 1. Consider using a medium with a lower phosphate concentration or switching to a different buffering system like HEPES.[1] 2. When preparing the medium, ensure that calcium and magnesium salts are added separately and after other components are fully dissolved to prevent the formation of insoluble salts.[3]
Localized High Concentration Adding the stock solution too quickly without adequate mixing can create localized areas of high concentration, leading to precipitation.[1]
Action: 1. Pre-warm the cell culture medium to 37°C.[1][2] 2. Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or stirring to ensure rapid and even dispersion.[1]
Solvent Shock A rapid change in the solvent environment from DMSO to an aqueous medium can cause the compound to crash out of solution.
Action: 1. Minimize the volume of DMSO stock solution added to the medium. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid both precipitation and cellular toxicity.[1][2][4] 2. Consider a serial dilution approach in pre-warmed media.[2]

Problem: Solution is initially clear but a precipitate forms over time in the incubator.

Potential Cause Recommended Solution
Temperature Shift Changes in temperature between the preparation environment and the incubator can affect solubility. While pre-warming helps, prolonged incubation can still lead to precipitation if the compound is not stable at 37°C in that specific medium.[2]
Action: 1. Test the stability of your final working solution by incubating it under the same conditions as your experiment but without cells. Check for precipitation at different time points.
pH Shift in Incubator The CO2 environment in an incubator can alter the pH of the medium, which can, in turn, affect the solubility of pH-sensitive compounds like hydrochloride salts.[2]
Action: 1. Ensure your medium is adequately buffered for the CO2 concentration in your incubator.[2] 2. Measure the pH of the medium after equilibration in the incubator to see if it has shifted to a range that might promote precipitation.
Interaction with Media Components Over time, this compound may interact with proteins, amino acids, or other components in the culture medium, leading to the formation of insoluble complexes.[2][5]
Action: 1. If using a serum-containing medium, consider reducing the serum percentage or using a serum-free formulation if compatible with your cells. 2. Test the compound's stability in different types of cell culture media to identify if a specific component is causing the issue.[5]

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a potent and selective 5-HT1A ligand, often used as a postsynaptic antagonist.[6][7][8] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C19H27N3O3·2HCl[6]
Molecular Weight 418.36 g/mol [6][9]
Appearance Solid powder[10]
Solubility (25°C) DMSO: 31.38 mg/mL[6]

Q2: What is the best way to prepare a stock solution of this compound?

A2: It is recommended to first prepare a high-concentration stock solution in a suitable organic solvent. Given its documented solubility, anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent.[6][11][12]

Q3: How should I store this compound and its stock solutions?

A3: Proper storage is critical to maintain the stability and integrity of the compound.

FormStorage TemperatureDurationReference
Powder -20°CUp to 3 years[6]
4°CUp to 2 years[6]
In Solvent (e.g., DMSO) -80°CUp to 6 months[6]
-20°CUp to 1 month[6]

To avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][11][13]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: While the tolerance to DMSO can be cell-line specific, a general guideline is to keep the final concentration below 0.5%.[4] To minimize any potential effects on cell viability and function, most researchers aim for a final DMSO concentration of 0.1% or lower.[1][2] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[11]

Experimental Protocols & Workflows

Protocol for Preparing a Working Solution of this compound in Cell Culture Medium

This protocol is designed to minimize the risk of precipitation.

  • Prepare Stock Solution:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in anhydrous, high-purity DMSO. Ensure the powder is completely dissolved. Gentle vortexing can be used to aid dissolution.[13]

  • Prepare Working Solution:

    • Pre-warm your cell culture medium to 37°C in a water bath.[1]

    • Determine the volume of stock solution needed to achieve your desired final concentration, ensuring the final DMSO concentration remains low (ideally ≤ 0.1%).

    • While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop.[1] This rapid dispersion is crucial to prevent localized high concentrations.

    • Visually inspect the solution for any signs of precipitation.

  • Sterilization (Optional):

    • If sterile filtration is required, use a 0.2 µm syringe filter. Ensure the filter material is compatible with your media and low protein-binding to minimize loss of the compound.[4]

Visualizing the Workflow

The following diagrams illustrate the recommended workflow for preparing solutions and troubleshooting precipitation issues.

G cluster_prep Solution Preparation Workflow A 1. Prepare High-Concentration Stock in DMSO C 3. Add Stock Solution Dropwise to Medium with Vortexing A->C B 2. Pre-warm Cell Culture Medium to 37°C B->C D 4. Visually Inspect for Precipitation C->D E 5. Solution is Ready for Use D->E Clear

Caption: Recommended workflow for preparing this compound working solutions.

G cluster_troubleshoot Troubleshooting Logic decision decision issue issue solution solution start Add Stock to Media precip Precipitation Observed? start->precip clear Solution Clear precip->clear No check_conc Is final drug concentration too high? precip->check_conc Yes check_dmso Is final DMSO concentration > 0.1%? check_conc->check_dmso No reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_mix Was mixing adequate (vortex, dropwise)? check_dmso->check_mix No reduce_dmso Lower DMSO volume check_dmso->reduce_dmso Yes check_media Is media high in phosphate? check_mix->check_media Yes improve_mix Improve mixing technique check_mix->improve_mix No change_media Try different media check_media->change_media Yes

Caption: A logical workflow for troubleshooting precipitation issues.

References

troubleshooting inconsistent results with MM 77 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MM 77 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot any inconsistent results encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] Its primary mechanism of action is to block the binding of serotonin and other agonists to the 5-HT1A receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1A receptor system.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. Some suppliers suggest that for short-term use, storage at 2-8°C is acceptable. Always refer to the manufacturer's certificate of analysis for specific storage recommendations for your particular lot.

Q3: How should I prepare a stock solution of this compound?

This compound is reported to be soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, it is recommended to dissolve the compound in 100% DMSO at a concentration of 10 mM. For cell-based assays, this stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. To avoid cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[2] It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure consistency.

Q4: What are some potential off-target effects of this compound?

While this compound is described as a selective 5-HT1A receptor antagonist, the potential for off-target effects should always be considered, as with any pharmacological agent. Compounds with a similar phenylpiperazine scaffold have been known to interact with other receptors, such as adrenergic and dopaminergic receptors. To confirm that the observed effects in your experiments are specifically mediated by the 5-HT1A receptor, it is recommended to include appropriate controls, such as using other 5-HT1A antagonists with different chemical structures (e.g., WAY-100635) or employing cellular models where the 5-HT1A receptor has been knocked down or knocked out.

Troubleshooting Guide

Inconsistent results in experiments involving this compound can arise from a variety of factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Lower than expected or no antagonist activity.
Potential Cause Troubleshooting Step
Compound Degradation Ensure the compound has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot of the stock solution.
Incorrect Concentration Verify the calculations for your stock solution and final dilutions. If possible, confirm the concentration of your stock solution using an analytical method.
Low Receptor Expression Confirm the expression of the 5-HT1A receptor in your experimental system (e.g., cell line, tissue) using techniques like qPCR, Western blot, or radioligand binding.
Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that the agonist concentration used to stimulate the receptor is appropriate to detect antagonist effects.
Problem 2: High variability between replicate experiments.
Potential Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and growth conditions between experiments. Variability in cell health can significantly impact receptor signaling.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of all reagents, especially the compound dilutions.
Edge Effects in Plate-Based Assays To minimize edge effects in 96-well or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with buffer or media.
Reagent Instability Prepare fresh reagents, including buffers and agonist solutions, for each experiment.
Problem 3: Unexpected or off-target effects observed.
Potential Cause Troubleshooting Step
DMSO Cytotoxicity Ensure the final DMSO concentration in your assay is non-toxic to your cells. Run a vehicle control with the same final DMSO concentration to assess its effect.
Compound Precipitation Visually inspect your diluted solutions for any signs of precipitation. If the compound is coming out of solution, consider preparing fresh dilutions or adjusting the solvent composition if compatible with your assay.
Off-Target Receptor Activity As mentioned in the FAQs, use a structurally different 5-HT1A antagonist as a control to confirm that the observed effect is specific to 5-HT1A receptor blockade. Consider performing a counterscreen against a panel of related receptors if off-target effects are suspected.

Data Presentation

While specific IC50 or Ki values for this compound can vary between different studies and assay conditions, the following table provides a template for how to organize and compare quantitative data from your own experiments or from the literature. This will aid in identifying inconsistencies.

Table 1: Comparative Potency of 5-HT1A Receptor Antagonists

CompoundAssay TypeCell Line/TissueAgonist UsedPotency (IC50 or Ki)Reference
MM 77Radioligand BindingCHO-h5-HT1A[3H]8-OH-DPAT[Insert your data][Your Experiment]
MM 77Functional (cAMP)HEK293-h5-HT1ASerotonin[Insert your data][Your Experiment]
WAY-100635Radioligand BindingRat Hippocampus[3H]8-OH-DPAT1.35 nM (IC50)[3]
WAY-100635Functional (Electrophysiology)Rat Dorsal Raphe8-OH-DPATPotent Antagonist[4]

Note: The values for WAY-100635 are provided as a reference from the literature.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible results. Below is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

Materials:

  • Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells)

  • [3H]8-OH-DPAT (radioligand)

  • This compound

  • WAY-100635 (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in binding buffer.

    • Prepare a solution of [3H]8-OH-DPAT in binding buffer at a concentration equal to its Kd for the 5-HT1A receptor.

    • Prepare a high concentration solution of WAY-100635 (e.g., 10 µM) in binding buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, [3H]8-OH-DPAT, and binding buffer.

    • Non-specific Binding: Add cell membranes, [3H]8-OH-DPAT, and the high concentration WAY-100635 solution.

    • Competitive Binding: Add cell membranes, [3H]8-OH-DPAT, and each dilution of this compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash three times with ice-cold binding buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of the 5-HT1A Receptor

The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor, which is inhibited by this compound.

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to serotonin Serotonin (Agonist) serotonin->receptor Binds and Activates mm77 This compound (Antagonist) mm77->receptor Binds and Blocks pka PKA camp->pka Activates cellular_response Inhibition of Neuronal Firing pka->cellular_response Leads to

Caption: 5-HT1A receptor signaling pathway and the inhibitory action of MM 77.

Experimental Workflow for a Competitive Binding Assay

This diagram outlines the key steps in a competitive binding assay to determine the potency of this compound.

G start Start reagent_prep Prepare Reagents: - Cell Membranes - [3H]Radioligand - MM 77 Dilutions start->reagent_prep assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding reagent_prep->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Filter and Wash to Separate Bound/Free incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a 5-HT1A receptor competitive binding assay.

Troubleshooting Logic for Inconsistent Results

This flowchart provides a logical approach to troubleshooting inconsistent experimental outcomes.

G start Inconsistent Results? check_compound Check Compound (Storage, Dilutions) start->check_compound Yes check_assay Review Assay Parameters check_compound->check_assay Issue Persists resolve Problem Resolved check_compound->resolve Issue Found check_cells Verify Cell Health & Receptor Expression check_assay->check_cells Issue Persists check_assay->resolve Issue Found check_controls Examine Controls (Vehicle, Positive) check_cells->check_controls Issue Persists check_cells->resolve Issue Found check_controls->resolve Issue Found consult Consult Literature/ Technical Support check_controls->consult Issue Persists

Caption: A logical flowchart for troubleshooting inconsistent results.

References

potential off-target effects of MM 77 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM 77 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and fairly selective antagonist of the serotonin 1A (5-HT1A) receptor, with a particular specificity for postsynaptic receptors.[1][2][3] Its primary function is to block the binding of serotonin to these receptors, thereby inhibiting their downstream signaling pathways. This antagonistic action is believed to be responsible for its observed anxiolytic-like effects in preclinical studies.

Q2: What is the purity and stability of this compound?

Commercial sources typically provide this compound with a purity of over 97%.[4] For optimal stability, it is recommended to store the compound as a powder at room temperature.[1] Once dissolved, stock solutions should be stored at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided. While stable under recommended storage conditions, the stability in aqueous solutions over extended periods at room temperature has not been extensively documented and should be determined empirically for long-term experiments.[4]

Q3: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 75 mM.[5] For aqueous buffers such as Phosphate-Buffered Saline (PBS), it is common practice to first dissolve the compound in a small amount of DMSO to create a concentrated stock solution, which can then be further diluted in the aqueous buffer to the desired final concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent effects on the biological system.[6]

Q4: What are the recommended working concentrations for in vitro experiments?

The optimal working concentration of this compound will depend on the specific experimental setup, including the cell type, receptor density, and the affinity of the competing radioligand in binding assays. As a starting point for receptor binding assays, concentrations ranging from picomolar to low micromolar are typically used to generate competition curves. For functional assays, a wider range of concentrations may need to be tested to determine the IC50 value.

Potential Off-Target Effects

However, based on the pharmacology of structurally similar 5-HT1A antagonists, researchers should consider the possibility of off-target effects at alpha-1 adrenergic receptors . Some related compounds have shown affinity for this receptor class. It is recommended that researchers validate the selectivity of MM 77 in their specific experimental system, for example, by running control experiments with cell lines that do not express the 5-HT1A receptor but may express potential off-target receptors.

Below is a summary table of the known target and potential off-target considerations.

Receptor TargetInteractionReported Affinity (Qualitative)Potential Experimental Implication
5-HT1A Receptor Antagonist Potent Primary target for investigating serotonergic signaling.
Alpha-1 Adrenergic ReceptorsAntagonist (Potential)UnknownMay lead to confounding effects in systems where these receptors are functionally active.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound, particularly in radioligand binding assays.

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the compound or radioligand with filters or plates.- Inappropriate blocking agents.- Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold wash buffer.- Pre-treat filters with a blocking agent like polyethyleneimine (PEI).- Add bovine serum albumin (BSA) to the assay buffer.
Low or No Specific Binding - Inactive this compound due to improper storage or degradation.- Low receptor density in the cell/tissue preparation.- Incorrect assay buffer composition (pH, ions).- Insufficient incubation time to reach equilibrium.- Use a fresh stock of the compound.- Use a cell line with higher receptor expression or increase the amount of membrane protein per well.- Optimize the assay buffer composition.- Determine the optimal incubation time through kinetic experiments.
Poor Reproducibility - Inconsistent pipetting or dilutions.- Variability in cell/tissue preparations.- Temperature fluctuations during incubation.- Instability of the compound in the assay buffer.- Use calibrated pipettes and perform serial dilutions carefully.- Standardize the membrane preparation protocol.- Ensure a constant and uniform incubation temperature.- Prepare fresh dilutions of MM 77 for each experiment.
Compound Precipitation - Low solubility of this compound in the aqueous assay buffer.- Final DMSO concentration is too low to maintain solubility.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining below the tolerance level of the assay.- Prepare the final dilution of the compound in the assay buffer immediately before use.- Consider using a different solvent system if compatible with the assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor. It should be optimized for your specific experimental conditions.

Materials:

  • Membrane Preparation: Cell membranes expressing the 5-HT1A receptor.

  • Radioligand: A suitable 5-HT1A receptor radioligand (e.g., [³H]8-OH-DPAT).

  • This compound Stock Solution: 10 mM in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM Serotonin).

  • 96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Resuspend the membranes in fresh, cold Assay Buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add in the following order:

      • Assay Buffer

      • This compound at various concentrations (for competition curve) or buffer/non-specific control.

      • Radioligand at a fixed concentration (typically at or below its Kd).

      • Membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Quickly wash the filters with ice-cold Wash Buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds G_Protein G Protein 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular_Response cAMP->Cellular_Response Modulates MM77 MM 77 dihydrochloride MM77->5-HT1A_Receptor Blocks

Caption: Mechanism of action of this compound at the 5-HT1A receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Membrane Homogenate D Incubate Membranes, MM 77, and Radioligand A->D B Prepare Serial Dilutions of MM 77 B->D C Prepare Radioligand Solution C->D E Separate Bound and Free Ligand (Filtration) D->E F Quantify Radioactivity E->F G Calculate Specific Binding F->G H Determine IC50 and Ki G->H

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_protocol Protocol Issues Start Inconsistent Results? Check_Reagents Check Reagent Stability (MM 77, Radioligand) Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Equipment Verify Equipment Calibration (Pipettes, Counter) Start->Check_Equipment Degradation Degradation? Check_Reagents->Degradation Precipitation Precipitation? Check_Reagents->Precipitation Incubation Incubation Time/Temp Optimal? Check_Protocol->Incubation Washing Washing Steps Sufficient? Check_Protocol->Washing New_Stock Prepare Fresh Stock Solutions Degradation->New_Stock Precipitation->New_Stock Optimize Optimize Assay Conditions Incubation->Optimize Washing->Optimize

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

minimizing stress in animals during MM 77 dihydrochloride administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress in animals during the administration of MM 77 dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the serotonin 5-HT1A receptor.[1] It primarily acts on postsynaptic 5-HT1A receptors and has demonstrated anxiolytic-like (anxiety-reducing) activity in animal models.[1] Its mechanism of action involves blocking the binding of serotonin to these receptors, thereby modulating downstream signaling pathways involved in mood and behavior.

Q2: What are the primary considerations for minimizing animal stress during the administration of this compound?

A2: The key to minimizing stress is a multi-faceted approach that includes:

  • Proper Handling and Acclimatization: Animals should be handled gently and consistently to acclimate them to the researchers and the procedures.

  • Appropriate Restraint Techniques: Use the least restrictive restraint method necessary for the shortest duration possible.

  • Correct Administration Technique: Ensure proper needle size, injection volume, and injection speed to minimize discomfort and tissue damage.

  • Vehicle Selection and Preparation: The vehicle used to dissolve this compound should be non-toxic and administered at a minimal volume.

  • Environmental Enrichment: Housing animals in an enriched environment can help reduce baseline stress levels.

Q3: What is a suitable vehicle for preparing this compound for administration to animals?

A3: this compound is soluble in Dimethyl sulfoxide (DMSO).[2] However, for in vivo studies, it is crucial to minimize the concentration of DMSO due to its potential for toxicity. A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a non-toxic vehicle such as saline or phosphate-buffered saline (PBS) to achieve the final desired concentration. It is recommended to keep the final concentration of DMSO below 10%, and ideally below 1%.

Q4: What are the potential behavioral effects of administering a 5-HT1A antagonist like this compound?

A4: Administration of 5-HT1A antagonists can have various effects on animal behavior. At lower doses, they may produce anxiolytic-like effects, leading to reduced anxiety-related behaviors in tasks such as the elevated plus-maze.[3] However, the behavioral outcomes can be complex and may differ from those observed in animals with a genetic knockout of the 5-HT1A receptor.[2] Researchers should carefully observe animals for any changes in locomotion, exploratory behavior, and social interaction.

Troubleshooting Guides

Troubleshooting Common Issues in this compound Administration
Issue Potential Cause Recommended Solution
Animal exhibits signs of distress during injection (vocalization, struggling) Improper restraint technique.Ensure the animal is securely but gently restrained. The scruffing method is common for subcutaneous injections in mice. Ensure the grip is firm enough to prevent movement but not so tight as to cause pain or impede breathing.
Incorrect needle size or dull needle.Use a new, sterile needle of the appropriate gauge (typically 25-27G for subcutaneous injections in mice) for each animal.
Leakage of the solution from the injection site Needle was not inserted correctly or was withdrawn too quickly.Ensure the needle fully penetrates the subcutaneous space. Inject the solution slowly and steadily. After injection, wait a moment before withdrawing the needle and apply gentle pressure to the site with sterile gauze.
Injection volume is too large for the site.For mice, the recommended maximum volume for a single subcutaneous site is typically 5-10 ml/kg. If a larger volume is required, consider splitting the dose across multiple injection sites.
Animal shows signs of skin irritation or inflammation at the injection site High concentration of DMSO in the vehicle.Prepare the dosing solution with the lowest possible concentration of DMSO. Ideally, the final DMSO concentration should be less than 10%.
The pH of the solution is not physiological.Ensure the final dosing solution is adjusted to a physiological pH (around 7.4) to minimize tissue irritation.
Unexpected or inconsistent behavioral results Animal stress is confounding the experimental outcome.Implement a thorough acclimatization and handling protocol for at least one week prior to the experiment. Handle animals consistently and in a calm environment.
Inconsistent dosing or timing.Ensure accurate calculation of doses based on individual animal body weights. Administer the compound at the same time each day to minimize circadian variations.
The vehicle itself is having a biological effect.Always include a vehicle-only control group in your experimental design to account for any effects of the solvent.

Experimental Protocols

Representative Protocol for Subcutaneous Administration of a 5-HT1A Antagonist in Mice

This protocol is a representative example based on common practices for administering compounds to rodents and can be adapted for this compound.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile 1.5 ml microcentrifuge tubes

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

  • Sterile gauze

2. Vehicle Preparation (Example for a 10% DMSO in Saline vehicle):

  • Aseptically add 100 µl of sterile DMSO to a sterile 1.5 ml microcentrifuge tube.

  • Aseptically add 900 µl of sterile 0.9% saline to the same tube.

  • Vortex briefly to mix thoroughly. This creates a 10% DMSO in saline vehicle.

3. Dosing Solution Preparation:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a small, precise volume of 100% DMSO to completely dissolve the compound.

  • Vortex gently until the compound is fully dissolved.

  • Calculate the volume of the 10% DMSO in saline vehicle needed to achieve the final desired concentration of this compound.

  • Add the calculated volume of the vehicle to the dissolved compound and vortex to mix.

  • The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 10%.

4. Animal Preparation and Dosing:

  • Allow animals to acclimatize to the experimental room for at least one hour before the procedure.

  • Weigh each animal immediately before dosing to calculate the precise injection volume.

  • Gently restrain the mouse using the scruff method, ensuring a firm but not restrictive grip.

  • Lift the skin over the dorsal (back) area to create a "tent."

  • Insert a new, sterile needle (bevel up) into the base of the skin tent, parallel to the spine.

  • Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

  • Inject the calculated volume of the dosing solution slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze for a few seconds.

  • Return the animal to its home cage and monitor for any immediate adverse reactions.

Quantitative Data Summary

Table 1: Recommended Guidelines for Subcutaneous Injections in Mice

ParameterRecommendation
Needle Gauge 25 - 27 G
Maximum Injection Volume per Site 5 - 10 ml/kg
Injection Site Loose skin over the dorsal midline or flank
Final DMSO Concentration (if used) < 10% (ideally < 1%)

Visualizations

5-HT1A_Signaling_Pathway 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Serotonin Serotonin (5-HT) Serotonin->5HT1A_Receptor Binds cAMP cAMP AC->cAMP Decreases Conversion PKA Protein Kinase A cAMP->PKA Reduces Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response MM77 This compound (Antagonist) MM77->5HT1A_Receptor Blocks

Caption: 5-HT1A Receptor Signaling Pathway and the inhibitory action of MM 77.

Experimental_Workflow Experimental Workflow for MM 77 Administration Acclimatization Animal Acclimatization (≥ 1 week) Handling Daily Handling (3-5 minutes/day) Acclimatization->Handling Dose_Prep Prepare Dosing Solution Handling->Dose_Prep Weighing Weigh Animal Dose_Prep->Weighing Restraint Gentle Restraint Weighing->Restraint Injection Subcutaneous Injection Restraint->Injection Monitoring Post-injection Monitoring (Immediate & Long-term) Injection->Monitoring Behavioral_Testing Behavioral Testing Monitoring->Behavioral_Testing

Caption: Workflow for minimizing stress during drug administration.

Troubleshooting_Tree Troubleshooting Decision Tree Start Issue Encountered During Experiment Distress Animal Distress During Injection? Start->Distress Leakage Solution Leakage Post-Injection? Distress->Leakage No Review_Restraint Review & Refine Restraint Technique Distress->Review_Restraint Yes Irritation Skin Irritation at Site? Leakage->Irritation No Check_Technique Review Injection Technique & Volume Leakage->Check_Technique Yes Inconsistent_Results Inconsistent Behavioral Results? Irritation->Inconsistent_Results No Check_Vehicle Check Vehicle Composition (e.g., %DMSO) Irritation->Check_Vehicle Yes Review_Acclimatization Review Acclimatization & Handling Protocol Inconsistent_Results->Review_Acclimatization Yes End Resolved Inconsistent_Results->End No Check_Needle Check Needle (Gauge & Sharpness) Review_Restraint->Check_Needle Check_Needle->End Check_Technique->End Check_Vehicle->End Check_Controls Ensure Proper Vehicle Controls Review_Acclimatization->Check_Controls Check_Controls->End

Caption: Decision tree for troubleshooting common experimental issues.

References

how to handle MM 77 dihydrochloride powder safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of MM 77 dihydrochloride powder in a research setting.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is required when handling this compound powder?

A1: To ensure safety, it is crucial to use the following personal protective equipment (PPE):

  • Respiratory Protection: For operations where dust may be generated, a NIOSH (US) or CEN (EU) approved full-face particle respirator (type N99/P2) or a full-face supplied-air respirator is recommended.[1]

  • Hand Protection: Handle with compatible chemical-resistant gloves. Always inspect gloves before use and dispose of them properly after handling the compound.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles that are approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. The type of body protection should be chosen based on the concentration and amount of the substance being handled at the specific workplace.[1]

Q2: What are the proper procedures for handling this compound powder?

A2: Adhere to the following procedures for safe handling:

  • Avoid dust formation.[1]

  • Do not breathe in dust, vapors, mist, or gas.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from ignition sources.[1]

Q3: How should I store this compound powder?

A3: Proper storage is essential for maintaining the stability and integrity of the compound:

  • Short-term storage: 2-8°C.[1]

  • Long-term storage: -20°C.[1][2][3]

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • For solutions in solvent, store at -80°C for up to two years.[2]

Q4: What should I do in case of accidental exposure or spillage?

A4: In the event of an accident, follow these first-aid and cleanup procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

  • Spillage: Wear appropriate PPE. Avoid creating dust. Carefully sweep or scoop up the spilled powder and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Troubleshooting Guide

Issue: The this compound powder is not dissolving.

  • Solution 2: Gentle warming and sonication. Gentle warming of the solution or brief sonication can aid in dissolution. However, be cautious about the potential for degradation with excessive heat. Always refer to the product information sheet for any temperature sensitivities.

  • Solution 3: Prepare a stock solution in an organic solvent. For most biological experiments, it is advisable to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it further in the aqueous experimental medium.

Issue: I observed discoloration or degradation of the powder.

  • Solution 1: Verify storage conditions. Ensure that the compound has been stored according to the recommended guidelines (-20°C for long-term storage).[1][2][3] Improper storage can lead to degradation.

  • Solution 2: Check for contamination. The vial may have been contaminated. Use fresh, unopened vials for critical experiments if possible.

  • Solution 3: Protect from light and moisture. Although not explicitly stated in the available resources, it is good practice to protect chemical compounds from light and moisture, which can contribute to degradation.

Data Presentation

PropertyValueSource
Molecular Formula C19H29Cl2N3O3[3]
Molecular Weight 418.36 g/mol [3]
Appearance White to off-white powder[4]
Purity >97%[1]
Solubility Soluble in DMSO to 75 mM[4][5]
Short-Term Storage 2-8°C[1]
Long-Term Storage (Powder) -20°C[1][2][3]
Storage in Solvent -80°C (for up to 2 years)[2]

Experimental Protocols

Protocol: Weighing and Preparing a Stock Solution of this compound

  • Preparation:

    • Put on all required personal protective equipment (lab coat, gloves, safety glasses).

    • Perform all work in a certified chemical fume hood.

    • Ensure a calibrated analytical balance is available and clean.

    • Have the appropriate solvent (e.g., DMSO) and microcentrifuge tubes or vials ready.

  • Weighing the Powder:

    • Before opening, centrifuge the vial briefly to ensure all the powder is at the bottom.[2][3]

    • Carefully open the vial inside the fume hood.

    • Use a clean, anti-static spatula to weigh the desired amount of this compound powder onto weighing paper or directly into a tared microcentrifuge tube.

    • Avoid generating dust. If any powder is spilled, clean it up immediately following the spillage procedure.

    • Close the primary container tightly after weighing.

  • Preparing the Stock Solution:

    • Add the appropriate volume of solvent (e.g., DMSO) to the weighed powder to achieve the desired stock concentration.

    • Cap the tube or vial securely.

    • Vortex or sonicate gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

    • If necessary, sterile filter the stock solution using a syringe filter compatible with the solvent.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term stability.[2]

Mandatory Visualization

Safe_Handling_Workflow cluster_handling Powder Handling cluster_storage Storage cluster_disposal Disposal prep Don PPE (Gloves, Goggles, Lab Coat) hood Work in Fume Hood receive Receive & Log Compound weigh Weigh Powder receive->weigh dissolve Dissolve in Solvent weigh->dissolve store_powder Store Powder (-20°C Long-Term) weigh->store_powder If not using immediately store_solution Store Stock Solution (-80°C) dissolve->store_solution store_powder->weigh For later use dispose Dispose of Waste (Follow Institutional Guidelines) store_solution->dispose After use

Safe handling workflow for this compound powder.

References

unexpected behavioral effects of MM 77 dihydrochloride in rodents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of MM-77 dihydrochloride in rodent behavioral studies. It is intended for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MM-77 dihydrochloride?

A1: MM-77 dihydrochloride is a potent and selective postsynaptic antagonist for the 5-HT1A serotonin receptor.[1][2][3] In typical models, it is expected to exhibit anxiolytic-like (anxiety-reducing) activity by blocking the inhibitory effects of serotonin at these postsynaptic sites.[1]

Q2: We administered MM-77 in a forced swim stress model and observed complex interactions with 5-HT1A agonists. Is this normal?

A2: Yes, this is consistent with published findings. Research shows that stressors like forced swimming can induce an anxiolytic-like effect on their own. This effect can be reversed by 5-HT1A receptor agonists such as 8-OH-DPAT, indorenate, and buspirone. The key finding is that MM-77 may selectively block the effects of certain agonists (like 8-OH-DPAT) but not others in this context.[1]

Q3: Why might MM-77 block the behavioral effects of 8-OH-DPAT but not other 5-HT1A agonists (e.g., indorenate, buspirone) in stressed mice?

A3: This is a critical and unexpected observation that suggests a nuanced mechanism. The leading hypothesis is that significant stressors, such as forced swimming, induce plastic changes in the 5-HT1A receptors.[1] These conformational or functional changes could alter the binding or efficacy of different ligands. MM-77 may be effective at blocking the site as it is recognized by 8-OH-DPAT, but the altered receptors may respond to buspirone or indorenate through a mechanism or binding pocket that is not effectively blocked by MM-77.

Q4: We observed that the forced swim stress itself had an anxiolytic-like effect in our control group. Is this a confounding factor?

A4: This is a documented phenomenon and a crucial aspect of the experimental context.[1] Rather than a confound, it is an important variable. The anxiolytic-like state induced by the stressor becomes the new baseline from which the effects of the tested compounds are measured. It is essential to include a stressed vehicle/control group to correctly interpret the data.

Troubleshooting Guide

Issue 1: Inconsistent blockade of 5-HT1A agonists by MM-77 in a stress model.

  • Possible Cause: Asymmetry in receptor modification. The stress protocol may induce "plastic changes" in the 5-HT1A receptors, altering their affinity or functional coupling to different classes of agonists.[1]

  • Troubleshooting Steps:

    • Confirm Agonist Purity: Ensure the purity and correct dosage of all 5-HT1A agonists being used.

    • Standardize Stress Protocol: The duration and intensity of the stressor (e.g., forced swim) must be strictly controlled, as this is hypothesized to be the cause of the receptor changes.

    • Expand Agonist Panel: Test a wider range of 5-HT1A agonists from different chemical classes to characterize the profile of the altered receptor state.

    • Consider Washout Periods: Ensure adequate time between the stressor and drug administration to distinguish between acute stress responses and more lasting receptor plasticity.

Issue 2: MM-77 does not produce an anxiolytic effect on its own in our stressed animal model.

  • Possible Cause: A "ceiling effect" of the stress-induced anxiolysis. If the stress protocol itself has produced a maximum anxiolytic-like state, the effects of a 5-HT1A antagonist like MM-77 may be masked, as there is no anxiety to reduce further.

  • Troubleshooting Steps:

    • Use a Non-Stressed Control Group: Always run a parallel group of non-stressed animals to confirm that MM-77 shows its expected anxiolytic-like effects under basal conditions.

    • Vary the Stressor Intensity: A less intense stress protocol might induce a sub-maximal anxiolytic effect, allowing for the effects of MM-77 to be observed.

    • Choose a Different Behavioral Paradigm: Utilize a behavioral test that does not involve a potent acute stressor as part of its baseline procedure (e.g., elevated plus maze without prior swim stress) to evaluate the intrinsic effects of MM-77.

Data Presentation

Table 1: Compounds Investigated in the Forced Swim Stress Model

CompoundClassObserved Effect in Stressed MiceInteraction with MM-77 (1 mg/kg)
Vehicle ControlEstablishes baselineN/A
8-OH-DPAT 5-HT1A AgonistReverses stress-induced anxiolysis (i.e., appears anxiogenic)Effect is blocked by MM-77
Indorenate 5-HT1A AgonistReverses stress-induced anxiolysis (i.e., appears anxiogenic)Effect is not blocked by MM-77
Buspirone 5-HT1A AgonistReverses stress-induced anxiolysis (i.e., appears anxiogenic)Effect is not blocked by MM-77

Data synthesized from the abstract of Briones-Aranda et al., Eur J Pharmacol, 2005.[1]

Experimental Protocols

Key Experiment: Assessing MM-77 Interaction with 5-HT1A Agonists in Stressed Mice

This protocol is based on the methodology described by Briones-Aranda et al., 2005.[1]

  • Animals: Male mice are used for the experiment.

  • Stress Induction (Forced Swimming):

    • Mice are individually placed in a glass cylinder (25 cm height x 10 cm diameter) filled with water (25°C) to a depth of 15 cm.

    • The duration of the forced swim is typically a single session of 15 minutes.

    • This procedure is performed on the test day prior to drug administration.

  • Drug Administration:

    • Immediately after the forced swim session, animals are divided into experimental groups.

    • MM-77 dihydrochloride (e.g., 1 mg/kg) or vehicle is administered, typically via intraperitoneal (i.p.) injection.

    • A 5-HT1A agonist (e.g., 8-OH-DPAT, buspirone, indorenate) or vehicle is administered subsequently, following the appropriate pre-treatment time for the antagonist.

  • Behavioral Assessment:

    • Following drug administration, mice are evaluated in a behavioral paradigm sensitive to anxiety, such as the elevated plus maze or a similar exploratory-based test.

    • Key parameters measured include time spent in open arms, number of entries into open vs. closed arms, and total locomotor activity.

  • Control Groups:

    • Stressed + Vehicle: To measure the effect of the stressor alone.

    • Stressed + Agonist: To measure the reversal of the stress effect.

    • Stressed + MM-77 + Agonist: To test the blocking capability of MM-77.

    • Non-Stressed + Vehicle: To establish a non-stressed behavioral baseline.

Visualizations

G cluster_workflow Experimental Workflow for Unexpected Effects A Male Mice Cohort B Forced Swim Stress (15 min session) A->B Induce Stress C Drug Administration (Post-Stress) B->C Immediate D Behavioral Testing (e.g., Elevated Plus Maze) C->D Post-Pretreatment E Data Analysis D->E Quantify Behavior

Caption: Experimental workflow for inducing stress and testing drug effects.

G cluster_pathway Hypothesized Receptor Interaction in Stressed State Receptor Postsynaptic 5-HT1A Receptor (Altered by Stress) Effect Anxiogenic-like Effect (Reversal of Stress-Anxiolysis) Receptor->Effect Agonist1 8-OH-DPAT Agonist1->Receptor Binds Site A Agonist2 Buspirone / Indorenate Agonist2->Receptor Binds Site B MM77 MM-77 MM77->Receptor Blocks Site A

References

MM 77 dihydrochloride long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and use of MM 77 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3] It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent degradation.[1] Under these conditions, the compound can be stable for up to three years.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month for shorter-term use. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What are the short-term storage recommendations for solid this compound?

For short-term storage, solid this compound can be kept at 2-8°C.[1] Some suppliers also indicate that shipping at room temperature is acceptable.[2]

Q4: In which solvents is this compound soluble?

This compound is soluble in DMSO.

Q5: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the 5-HT1A receptor.[4] It primarily acts on postsynaptic 5-HT1A receptors. By blocking these receptors, it prevents serotonin from binding and exerting its inhibitory effects on neurotransmission. This modulation of the serotonergic system is being investigated for its therapeutic potential in various neurological conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Improper storage of this compound leading to degradation.Ensure the compound (solid and in solution) is stored at the recommended temperatures (-20°C for solid, -80°C for solution). Avoid repeated freeze-thaw cycles of solutions.
Contamination of the compound or solution.Use sterile techniques when preparing solutions. Ensure all glassware and equipment are clean.
Incorrect solution concentration.Calibrate balances regularly. Ensure complete dissolution of the compound when preparing stock solutions.
Precipitation observed in the stock solution upon thawing. The solution may have become supersaturated or the solvent may have partially evaporated.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, prepare a fresh stock solution.
Reduced potency of the compound over time. Degradation due to exposure to light, humidity, or improper temperature.Store the solid compound in a tightly sealed container in a dark, dry place at -20°C. Protect solutions from light.

Experimental Protocols & Data

Storage Conditions Summary
Form Storage Temperature Duration Reference
Solid (Long-term)-20°CUp to 3 years[1][2]
Solid (Short-term)2-8°C[1]
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month
General Protocol for In Vitro 5-HT1A Receptor Antagonism Assay

This protocol provides a general workflow for assessing the antagonist activity of this compound at the 5-HT1A receptor in a cell-based assay.

  • Cell Culture: Culture cells expressing the human 5-HT1A receptor in appropriate media and conditions.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Plate the cells in a suitable microplate.

    • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Add a known concentration of a 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

    • Incubate for a period sufficient to elicit a measurable response (e.g., inhibition of adenylyl cyclase, measured by cAMP levels).

  • Data Analysis:

    • Measure the response (e.g., cAMP concentration).

    • Plot the response against the concentration of this compound.

    • Calculate the IC50 value to determine the potency of the antagonist.

Visualizations

Experimental Workflow for this compound Solution Preparation and Use

G cluster_storage Solid Compound Storage cluster_prep Solution Preparation cluster_solution_storage Stock Solution Storage cluster_experiment Experimental Use storage Store this compound (Solid) at -20°C weigh Weigh Solid Compound storage->weigh Retrieve dissolve Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_solution Store at -80°C (long-term) or -20°C (short-term) aliquot->store_solution thaw Thaw a single aliquot store_solution->thaw Retrieve one aliquot dilute Prepare working dilutions in assay buffer thaw->dilute assay Perform Experiment dilute->assay

Caption: Workflow for preparing and using this compound solutions.

5-HT1A Receptor Signaling Pathway (Antagonized by MM 77)

serotonin Serotonin (5-HT) receptor 5-HT1A Receptor serotonin->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates mm77 This compound mm77->receptor Blocks ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Decreased Neuronal Firing pka->cellular_response Leads to

Caption: Antagonistic action of MM 77 on the 5-HT1A receptor pathway.

References

Validation & Comparative

A Comparative Guide to the Selectivity Profiles of MM 77 Dihydrochloride and WAY-100635

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of two prominent research compounds: MM 77 dihydrochloride and WAY-100635. Both are recognized for their high affinity for the serotonin 1A (5-HT1A) receptor, yet they exhibit distinct binding characteristics across a range of other neurotransmitter receptors. This document aims to furnish researchers with the necessary data to make informed decisions when selecting a compound for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundWAY-100635
Primary Target 5-HT1A Receptor Antagonist5-HT1A Receptor Antagonist
Key Selectivity Feature Potent and selective for 5-HT1AHigh affinity for 5-HT1A with notable activity at Dopamine D4 receptors
Off-Target Activity Non-competitive antagonist at α1-adrenoceptorsAgonist at Dopamine D4 receptors; affinity for other D2-like and α1-adrenergic receptors

Quantitative Comparison of Binding Affinities

The following tables summarize the available quantitative data on the binding affinities (Ki, Kd, or IC50) of this compound and WAY-100635 for various receptors. It is important to note that comprehensive binding data for this compound is less prevalent in publicly accessible literature compared to the extensively characterized WAY-100635.

Table 1: Binding Affinity (Ki/Kd/IC50 in nM) of this compound

ReceptorKi / Kd / IC50 (nM)Notes
5-HT1APotent antagonist[1]Specific Ki values are not readily available in the cited literature.
α1-AdrenoceptorNon-competitive antagonistA study on mouse vasa deferentia demonstrated non-competitive antagonist characteristics.[2]
Dopamine ReceptorsData not available-
Other Serotonin ReceptorsData not available-

Table 2: Binding Affinity (Ki/Kd/IC50 in nM) of WAY-100635

ReceptorKi / Kd / IC50 (nM)Reference
Serotonin Receptors
5-HT1A0.39 (Ki)[3][3]
5-HT1A0.84 (Ki)[1]
5-HT1A1.35 (IC50)[4]
5-HT1A0.10 (Kd)[5][5]
5-HT1A0.37 (Kd)[6][6]
Dopamine Receptors
D2L940[3][3]
D3370[3][3]
D4.216[3][3]
D4.43.3[3][3]
Adrenergic Receptors
α1-Adrenergic~251 (pIC50 = 6.6)[3][3]

Functional Activity Profile

Beyond binding affinity, the functional consequence of receptor interaction is critical.

This compound is characterized as a potent postsynaptic 5-HT1A receptor antagonist.[1] In functional assays using mouse vasa deferentia, it has been shown to act as a non-competitive antagonist at α1-adrenoceptors.[2]

WAY-100635 is a potent and silent antagonist at 5-HT1A receptors, meaning it has no intrinsic efficacy.[4] However, it displays significant agonist activity at the dopamine D4 receptor, with an EC50 of 9.7 nM at the D4.4 subtype.[3]

Signaling Pathways

To visualize the downstream effects of these compounds, the signaling pathways for their primary and key secondary targets are illustrated below.

5-HT1A_Receptor_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Production Ligand 5-HT1A Ligand (e.g., Serotonin, MM 77, WAY-100635) Ligand->Receptor Binds PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Firing PKA->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane Receptor Dopamine D2/D4 Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Production Ligand Dopamine Ligand (e.g., Dopamine, WAY-100635 at D4) Ligand->Receptor Binds PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2/D4 Receptor Signaling Pathway.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring second messenger modulation (e.g., cAMP accumulation).

Radioligand Binding Assay (General Protocol)

This assay quantifies the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow A 1. Membrane Preparation (from cells or tissue expressing the receptor) B 2. Incubation Membranes + Radioligand + Test Compound (e.g., MM 77 or WAY-100635) A->B C 3. Separation Separation of bound from free radioligand (e.g., filtration) B->C D 4. Quantification Measurement of radioactivity (e.g., scintillation counting) C->D E 5. Data Analysis Calculation of Ki or IC50 values D->E cAMP_Functional_Assay_Workflow A 1. Cell Culture (Cells expressing the receptor of interest) B 2. Stimulation Incubate cells with test compound (MM 77 or WAY-100635) +/- an agonist A->B C 3. Cell Lysis and cAMP Measurement B->C D 4. Data Analysis Determine EC50 (for agonists) or IC50/pA2 (for antagonists) C->D

References

A Comparative Guide to MM-77 Dihydrochloride and Other 5-HT1A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MM-77 dihydrochloride with other notable 5-HT1A receptor antagonists, namely WAY-100635 and Lecozotan. The information presented herein is intended to assist researchers in making informed decisions for their studies by offering a side-by-side analysis of the pharmacological properties of these compounds, supported by experimental data and detailed protocols.

Pharmacological Overview

The 5-HT1A receptor, a subtype of the serotonin receptor, is a well-established target in the central nervous system for the development of therapeutics for anxiety, depression, and other neuropsychiatric disorders. Antagonists of this receptor are crucial tools for elucidating its physiological roles and hold therapeutic potential. This guide focuses on the comparative pharmacology of MM-77 dihydrochloride, a potent postsynaptic 5-HT1A receptor antagonist, against the widely studied WAY-100635 and the clinically investigated Lecozotan.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for MM-77 dihydrochloride, WAY-100635, and Lecozotan, providing a clear comparison of their binding affinities and functional potencies at the 5-HT1A receptor.

Compound5-HT1A Receptor Affinity (Ki)Functional Antagonist Potency (IC50/pA2)Selectivity Profile
MM-77 dihydrochloride Not explicitly found in reviewed literaturepIC50: 7.05 (mouse vas deferens)[1]Displays non-competitive antagonist characteristics at α1-adrenoceptors[1]
WAY-100635 0.39 nM[2]IC50: 1.35 nM[3]; pA2: 9.71[4]>100-fold selective for 5-HT1A over other CNS receptors[3]; Potent dopamine D4 receptor agonist[2]
Lecozotan 1.6 nM (agonist site), 4.5 nM (antagonist site)[5]IC50: 25.1 nM (cAMP assay), 36.7 nM ([35S]GTPγS assay)[6]>60-fold selectivity for 5-HT1A over 60 other binding sites[5]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for antagonist characterization.

5-HT1A Receptor Signaling Pathway 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein (α, βγ) 5-HT1A_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP Serotonin Serotonin (5-HT) (Agonist) Serotonin->5-HT1A_R Binds and Activates Antagonist 5-HT1A Antagonist (e.g., MM-77) Antagonist->5-HT1A_R Binds and Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for 5-HT1A Antagonist Characterization cluster_binding Binding Affinity & Selectivity cluster_functional Functional Activity cluster_invivo In Vivo Validation Radioligand_Binding Radioligand Binding Assay (Determine Ki) GTP_Binding [35S]GTPγS Binding Assay (Measure G-protein activation) Radioligand_Binding->GTP_Binding Characterize functional potency Selectivity_Screening Selectivity Screening (Panel of receptors) Behavioral_Models Animal Behavioral Models (e.g., forced swim test) Selectivity_Screening->Behavioral_Models Inform in vivo study design cAMP_Assay cAMP Accumulation Assay (Measure downstream signaling) GTP_Binding->cAMP_Assay Confirm downstream effects cAMP_Assay->Behavioral_Models Validate physiological relevance

Caption: Workflow for 5-HT1A Antagonist Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the 5-HT1A receptor by the test compound (e.g., MM-77, WAY-100635, Lecozotan).

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • Radioligand: [3H]8-OH-DPAT (an agonist) or [3H]WAY-100635 (an antagonist).

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

    • Non-specific binding control (e.g., 10 µM serotonin).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation mediated by the 5-HT1A receptor.

  • Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compounds at various concentrations.

    • A known 5-HT1A agonist (e.g., 8-OH-DPAT) for antagonist testing.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).

  • Procedure:

    • Pre-incubate the cell membranes with the test compound (for antagonist testing, also include the agonist).

    • Initiate the reaction by adding [³⁵S]GTPγS and GDP.

    • Incubate for a set period (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

    • For antagonists, determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

cAMP Accumulation Assay

This assay measures the downstream effect of 5-HT1A receptor activation on the production of cyclic AMP (cAMP).

  • Objective: To assess the functional consequence of 5-HT1A receptor antagonism on adenylyl cyclase activity.

  • Materials:

    • Intact cells expressing the human 5-HT1A receptor.

    • Forskolin (to stimulate adenylyl cyclase).

    • A known 5-HT1A agonist (e.g., 8-OH-DPAT).

    • Test compounds at various concentrations.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Pre-treat the cells with the test compound.

    • Stimulate the cells with forskolin and the 5-HT1A agonist.

    • Incubate for a specified time (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

    • Determine the ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the IC50.

Conclusion

This guide provides a comparative overview of MM-77 dihydrochloride, WAY-100635, and Lecozotan as 5-HT1A receptor antagonists. While WAY-100635 and Lecozotan are well-characterized with established high affinity for the 5-HT1A receptor, quantitative binding data for MM-77 at this specific receptor is less readily available in the public domain. However, its potent antagonist activity in functional assays is documented. A key differentiator for these compounds lies in their selectivity profiles. WAY-100635 exhibits significant activity at dopamine D4 receptors, which should be a consideration in experimental design. MM-77 shows interaction with α1-adrenoceptors, while Lecozotan is reported to have a cleaner selectivity profile. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired selectivity and the experimental system being used. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments to further characterize these and other 5-HT1A receptor ligands.

References

Validating the In Vivo Antagonist Activity of MM-77 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel serotonergic agents, validating the in vivo antagonist activity of compounds like MM-77 dihydrochloride is a critical step. This guide provides a comparative overview of MM-77 dihydrochloride's performance against the well-established 5-HT1A antagonist, WAY-100635, supported by available experimental data. While direct head-to-head in vivo comparative studies are limited, this document synthesizes existing in vitro and in vivo findings to offer a comprehensive assessment.

Executive Summary

MM-77 dihydrochloride is a potent and selective postsynaptic 5-HT1A receptor antagonist. In vivo studies confirm its ability to counteract the effects of 5-HT1A receptor agonists. A key alternative and widely used tool compound for similar research is WAY-100635, a silent and selective 5-HT1A receptor antagonist. This guide presents a side-by-side look at the available data for both compounds, focusing on their antagonist potencies and in vivo behavioral effects.

Data Presentation

The following tables summarize the quantitative data available for MM-77 dihydrochloride and the comparator, WAY-100635.

Table 1: In Vitro Comparison of MM-77 and WAY-100635

ParameterMM-77WAY-100635SpeciesPreparationReference
pIC50 (vs. Electrical Field Stimulation)7.05 ± 0.016.85 ± 0.1MouseVasa Deferens[1]
pA2 (vs. Phenylephrine)6.81 ± 0.0847.05 ± 0.08MouseVasa Deferens[1]
Schild Plot Slope (vs. Phenylephrine)1.42 ± 0.220.97 ± 0.1MouseVasa Deferens[1]

Note: This in vitro study highlights potential differences in the mechanism of action at α1-adrenoceptors, with WAY-100635 acting as a competitive antagonist and MM-77 displaying non-competitive characteristics at this receptor subtype.[1]

Table 2: In Vivo Antagonist Activity of WAY-100635 against 8-OH-DPAT-Induced Effects

Agonist-Induced EffectWAY-100635 DoseSpeciesEffectReference
Hypothermia0.01 mg/kg s.c. (ID50)Mouse, RatPotent antagonism
'5-HT Syndrome'0.01 mg/kg s.c. (ID50)Guinea-pigPotent antagonism
Inhibition of Dorsal Raphe Neuronal FiringDosedependentlyRatBlocked agonist effect[2]
Increased Plasma ACTHDosedependentlyRatBlocked agonist effect[2]
HyperphagiaDosedependentlyRatBlocked agonist effect[2]
Impaired Spatial Learning0.3 and 1 mg/kg s.c.RatPrevented impairment[3]

Table 3: Anxiolytic-like Activity of 5-HT1A Antagonists in Behavioral Models

CompoundBehavioral TestDoseSpeciesEffectReference
WAY-100635Light/Dark BoxNot specifiedMouseAnxiolytic-like effects[2]
(S)-WAY 100135 (analog)Elevated Plus Maze10 mg/kgMouseIncreased open arm entries and time[4]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

Forced Swim Test (Validating MM-77 Dihydrochloride Antagonism)

This protocol is based on the established method for assessing antidepressant and anxiolytic-like activity and was used to demonstrate the in vivo antagonist action of MM-77.

Animals: Male Swiss albino mice are used. They are housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Apparatus: A transparent cylindrical tank (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 10 cm.

Procedure:

  • Habituation: On the first day, mice are placed individually into the swim cylinder for a 15-minute pre-swim session.

  • Drug Administration: On the test day, 24 hours after the pre-swim, animals are administered MM-77 dihydrochloride or vehicle intraperitoneally. A 5-HT1A agonist (e.g., 8-OH-DPAT) or vehicle is administered 15 minutes after the antagonist.

  • Test Session: 30 minutes after the agonist injection, mice are placed back into the swim cylinder for a 6-minute test session. The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test.

Data Analysis: The duration of immobility is compared between treatment groups using an appropriate statistical test, such as ANOVA followed by post-hoc tests. A significant reduction in immobility time by an antidepressant or anxiolytic is the expected outcome. In the context of antagonist validation, MM-77 would be expected to block the effects of a 5-HT1A agonist on immobility time.

8-OH-DPAT-Induced Hypothermia (Validating WAY-100635 Antagonism)

This is a classic in vivo assay to determine 5-HT1A receptor engagement.

Animals: Male mice or rats are used. They are housed individually and their basal body temperature is allowed to stabilize.

Procedure:

  • Baseline Temperature: Rectal temperature is measured using a digital thermometer at time 0.

  • Drug Administration: WAY-100635 or vehicle is administered (e.g., subcutaneously). After a pre-treatment period (e.g., 30 minutes), the 5-HT1A agonist 8-OH-DPAT is administered.

  • Temperature Monitoring: Rectal temperature is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after 8-OH-DPAT administration.

Data Analysis: The change in body temperature from baseline is calculated for each time point. The ability of WAY-100635 to antagonize the hypothermic effect of 8-OH-DPAT is determined by comparing the temperature changes between groups. Dose-response curves can be generated to calculate the ID50 value for the antagonist.

Elevated Plus Maze (Assessing Anxiolytic-like Activity)

This widely used behavioral model assesses anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimation: Animals are brought to the testing room at least 30 minutes before the test to acclimate.

  • Drug Administration: The test compound (e.g., a 5-HT1A antagonist) or vehicle is administered at a specific time before the test.

  • Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session. The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.

Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. An increase in these parameters is indicative of an anxiolytic-like effect.

Mandatory Visualization

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention 5HT1A_auto 5-HT1A Autoreceptor 5HT_release 5-HT Release 5HT1A_auto->5HT_release Inhibits 5HT_post 5-HT 5HT_release->5HT_post Synaptic Cleft 5HT_auto 5-HT 5HT_auto->5HT1A_auto Binds to 5HT1A_post Postsynaptic 5-HT1A Receptor Signal_transduction Signal Transduction Cascade 5HT1A_post->Signal_transduction Activates 5HT_post->5HT1A_post Binds to MM77 MM-77 Dihydrochloride (Antagonist) MM77->5HT1A_post Blocks WAY100635 WAY-100635 (Antagonist) WAY100635->5HT1A_auto Blocks WAY100635->5HT1A_post Blocks 8OHDPAT 8-OH-DPAT (Agonist) 8OHDPAT->5HT1A_auto Activates 8OHDPAT->5HT1A_post Activates

Caption: 5-HT1A receptor signaling and points of intervention.

Experimental Workflow

G Start Start: In Vivo Antagonist Validation Animal_Prep Animal Preparation (Acclimation, Baseline Measures) Start->Animal_Prep Grouping Random Assignment to Treatment Groups (Vehicle, Antagonist, Agonist, Antagonist + Agonist) Animal_Prep->Grouping Drug_Admin Drug Administration (e.g., MM-77, WAY-100635, 8-OH-DPAT) Grouping->Drug_Admin Behavioral_Test Behavioral/Physiological Assessment (e.g., Forced Swim Test, Hypothermia Assay, Elevated Plus Maze) Drug_Admin->Behavioral_Test Data_Collection Data Collection and Recording Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Interpretation Interpretation of Results (Comparison of Antagonist Efficacy) Data_Analysis->Interpretation End End: Validation Complete Interpretation->End

Caption: General workflow for in vivo antagonist validation.

Conclusion

References

An Evaluation of MM 77 Dihydrochloride's Pharmacological Profile and a Comparative Review of Established α1-Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed pharmacological comparison concerning MM 77 dihydrochloride and its effects. Initial investigation into the effects of this compound on α1-adrenoceptors, as per the topic of inquiry, found no direct evidence of such interaction in the existing scientific literature. The available data consistently characterizes this compound as a potent and selective antagonist of the 5-HT1A receptor.

Therefore, this document is structured into two main sections. The first section details the known pharmacological profile of this compound as a 5-HT1A antagonist. The second section provides a comparative guide to well-established α1-adrenoceptor antagonists, including their mechanisms of action, experimental data, and relevant protocols, to serve as a valuable resource for research in this area.

Section 1: this compound - A 5-HT1A Receptor Antagonist

This compound is recognized as a potent postsynaptic antagonist of the 5-HT1A receptor and has been noted for its anxiolytic-like activity.[1] Its primary mechanism of action is centered on the serotonergic system, with high selectivity for the 5-HT1A receptor subtype.[2]

Signaling Pathway of 5-HT1A Receptor Antagonism by this compound

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of serotonin to the 5-HT1A receptor, thereby preventing this downstream signaling cascade.

5-HT1A_Antagonism cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts serotonin Serotonin serotonin->receptor Binds & Activates mm77 This compound mm77->receptor Blocks atp ATP atp->ac

Figure 1: Signaling pathway of 5-HT1A receptor antagonism by this compound.

Section 2: Comparative Guide to α1-Adrenoceptor Antagonists

α1-adrenoceptor antagonists are a class of drugs that block the action of norepinephrine and epinephrine on α1-adrenergic receptors.[3][4] These receptors are subdivided into α1A, α1B, and α1D subtypes, which are involved in various physiological processes, most notably the contraction of smooth muscle in blood vessels and the prostate.[5][6] Consequently, antagonists of these receptors are primarily used to treat hypertension and benign prostatic hyperplasia (BPH).[3]

Comparison of Common α1-Adrenoceptor Antagonists

Below is a comparison of three well-characterized α1-adrenoceptor antagonists: Prazosin, Tamsulosin, and Doxazosin.

CompoundPrimary Subtype SelectivityPrimary Clinical UseBinding Affinity (Ki in nM)
Prazosin Non-selective (α1A, α1B, α1D)Hypertension, BPHα1A: ~0.5, α1B: ~0.3, α1D: ~1.0
Tamsulosin α1A > α1D >> α1BBenign Prostatic Hyperplasia (BPH)α1A: ~0.2-0.4, α1B: ~3.9-7.4, α1D: ~0.3-1.2
Doxazosin Non-selective (α1A, α1B, α1D)Hypertension, BPHα1A: ~1.1, α1B: ~0.6, α1D: ~2.1

Note: Binding affinity values are approximate and can vary depending on the experimental conditions and cell types used.

Signaling Pathway of α1-Adrenoceptor Antagonism

α1-adrenoceptors are Gq-protein coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The overall effect in smooth muscle is contraction. α1-adrenoceptor antagonists block this pathway.

Alpha1_Antagonism cluster_membrane Cell Membrane receptor α1-Adrenoceptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates norepinephrine Norepinephrine norepinephrine->receptor Binds & Activates antagonist α1-Antagonist (e.g., Prazosin) antagonist->receptor Blocks pip2 PIP2 pip2->plc ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation response Smooth Muscle Contraction ca_release->response pkc_activation->response

References

MM 77 Dihydrochloride: A Comparative Analysis of Serotonin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 77 dihydrochloride is recognized as a potent postsynaptic antagonist for the serotonin 1A (5-HT1A) receptor and has been utilized in research exploring its potential anxiolytic-like activities.[1][2][3] This guide provides a comparative analysis of this compound, with a focus on its cross-reactivity with other serotonin receptor subtypes. Due to the limited availability of comprehensive, publicly accessible quantitative data on the cross-reactivity of this compound, this guide will focus on its established primary activity and provide a framework for the type of data required for a full comparative analysis.

Primary Pharmacological Profile

This compound is chemically identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride. Its primary and most well-documented pharmacological action is as a high-affinity antagonist at the 5-HT1A receptor. Commercial suppliers consistently describe the compound as "highly potent and fairly selective" for the 5-HT1A receptor, suggesting some degree of cross-reactivity with other receptors may exist but is not prominently documented in readily available resources.

Comparative Binding Affinity Data

A comprehensive comparison of the binding affinities of this compound across various serotonin receptor subtypes requires quantitative data, typically presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. Despite extensive searches of scientific literature and supplier databases, a detailed selectivity profile for this compound against a panel of other serotonin receptors (e.g., 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5, 5-HT6, 5-HT7) could not be located in the available resources.

For a meaningful comparison, a table such as the one structured below would be populated with experimental data.

Table 1: Comparative Binding Affinity (Ki in nM) of this compound at Human Serotonin (5-HT) Receptors

Receptor SubtypeThis compound (Ki in nM)Reference Compound (e.g., WAY-100635 for 5-HT1A) (Ki in nM)
5-HT1A Data indicates high potency1.0
5-HT1B Data not available
5-HT1D Data not available
5-HT2A Data not available
5-HT2C Data not available
5-HT3 Data not available
5-HT4 Data not available
5-HT5A Data not available
5-HT6 Data not available
5-HT7 Data not available

Absence of data is indicated as "Data not available". The reference compound data is illustrative and would be populated from relevant literature.

Experimental Protocols for Determining Receptor Cross-Reactivity

The standard method for determining the binding affinity of a compound like this compound to a panel of receptors is through radioligand binding assays. A detailed protocol for such an experiment would typically involve the following steps:

Radioligand Binding Assay Protocol

  • Preparation of Cell Membranes:

    • Cells stably expressing the specific human serotonin receptor subtype of interest are cultured and harvested.

    • The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of a specific radioligand for the receptor subtype being tested (e.g., [³H]8-OH-DPAT for 5-HT1A).

      • Increasing concentrations of the unlabeled test compound (this compound) to generate a competition curve.

      • Cell membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the receptor.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation and Filtration:

    • The plates are incubated for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification and Data Analysis:

    • The radioactivity trapped on the filters is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value, which is the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Experimental Workflow and Signaling Pathways

To understand the experimental process and the potential downstream effects of this compound's interaction with the 5-HT1A receptor, the following diagrams are provided.

G cluster_workflow Radioligand Binding Assay Workflow prep Cell Membrane Preparation assay Binding Assay (Radioligand + MM 77 + Membranes) prep->assay incubation Incubation assay->incubation filtration Filtration incubation->filtration quant Scintillation Counting & Data Analysis filtration->quant

Caption: Workflow for a typical radioligand binding assay.

G cluster_pathway Simplified 5-HT1A Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT1A Receptor serotonin->receptor Activates mm77 This compound mm77->receptor Blocks gi Gi/o Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases

Caption: Antagonism of the 5-HT1A receptor signaling pathway by MM 77.

Conclusion

This compound is a valuable research tool due to its potent antagonist activity at the 5-HT1A receptor. However, a significant gap exists in the publicly available data regarding its selectivity profile across the broader family of serotonin receptors. To fully assess its potential for off-target effects and to refine its use in specific experimental contexts, a comprehensive cross-reactivity study employing standardized binding assays is necessary. Researchers utilizing this compound should be mindful of its characterization as "fairly selective" and consider the possibility of interactions with other serotonin receptors, particularly at higher concentrations. The generation and publication of a complete binding affinity profile would be of great benefit to the neuroscience and pharmacology research communities.

References

Confirming Postsynaptic Specificity of MM 77 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, establishing the precise mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of MM 77 dihydrochloride, a potent antagonist of the 5-hydroxytryptamine (serotonin) 1A (5-HT1A) receptor, with a focus on confirming its postsynaptic specificity. To offer a comprehensive evaluation, its performance is compared with other well-established 5-HT1A receptor antagonists, namely WAY-100635 and pindolol.

Executive Summary

This compound has been identified as a potent and selective antagonist of postsynaptic 5-HT1A receptors. Experimental evidence from behavioral pharmacology studies demonstrates its ability to block the effects of 5-HT1A receptor agonists. In comparison to the widely used and highly selective antagonist WAY-100635, and the presynaptically-inclined antagonist pindolol, this compound presents a valuable tool for dissecting the roles of postsynaptic 5-HT1A receptors in physiological and pathological processes. This guide outlines the experimental data and protocols necessary to validate and compare the postsynaptic specificity of these compounds.

Data Presentation: Comparative Analysis of 5-HT1A Receptor Antagonists

The following table summarizes the key quantitative data for this compound and its comparators. This data is essential for objectively assessing their potency and selectivity at the 5-HT1A receptor.

CompoundReceptor TargetBinding Affinity (Ki)Functional Potency (pIC50/pA2)Primary Mode of Action
This compound 5-HT1A ReceptorNot available in cited literaturepIC50: 7.05 ± 0.01 (mouse vas deferens, adrenergic response)Postsynaptic Antagonist
WAY-100635 5-HT1A Receptor0.39 nM[1]pA2: 9.71Potent & Selective Antagonist (Pre- & Postsynaptic)[1]
Pindolol 5-HT1A ReceptorPresynaptic (human DRN): 8.9 ± 1.1 nM[2][3] Postsynaptic (human hippocampus): 14.4 ± 1.5 nM[2][3]-Partial Agonist/Antagonist (Preferential for Presynaptic)

Note: The pIC50 value for MM 77 is from a study on mouse vasa deferentia and reflects its effect on adrenergic receptors, which may not directly translate to its potency at central 5-HT1A receptors but provides an indication of its biological activity.

Experimental Protocols

To confirm the postsynaptic specificity of a 5-HT1A receptor antagonist like this compound, a combination of in vitro and in vivo experimental approaches is necessary. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.

Protocol:

  • Tissue Preparation: Membranes are prepared from brain regions rich in 5-HT1A receptors (e.g., hippocampus, cerebral cortex) or from cell lines stably expressing the human 5-HT1A receptor.

  • Assay: Competition binding assays are performed using a radiolabeled 5-HT1A receptor ligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).

  • Procedure: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Detection: The amount of radioligand bound to the receptors is measured using liquid scintillation counting after separating the bound and free radioligand by filtration.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology in Hippocampal Slices

Objective: To functionally assess the antagonist properties of the test compound at postsynaptic 5-HT1A receptors.

Protocol:

  • Slice Preparation: Acute coronal slices (300-400 µm thick) of the hippocampus are prepared from rodents.

  • Recording: Whole-cell patch-clamp recordings are obtained from pyramidal neurons in the CA1 region of the hippocampus.

  • Procedure: The selective 5-HT1A receptor agonist, 8-OH-DPAT, is applied to the slice, which typically induces a hyperpolarization of the neuronal membrane potential and a decrease in input resistance.

  • Antagonist Application: After establishing a stable response to the agonist, the test compound (this compound) is co-applied.

  • Data Analysis: A successful postsynaptic antagonist will block or reverse the agonist-induced hyperpolarization and decrease in input resistance. The potency of the antagonist can be quantified by determining its pA2 value from a Schild plot analysis.

In Vivo Behavioral Pharmacology (Forced Swim Test)

Objective: To determine if the test compound can block the behavioral effects of a 5-HT1A agonist in a whole animal model.

Protocol:

  • Animal Model: The forced swim test in mice is a commonly used model to assess antidepressant and anxiolytic-like activity.

  • Procedure: Mice are subjected to a pre-test session of forced swimming. On the test day, animals are pre-treated with the 5-HT1A antagonist (this compound) followed by the administration of a 5-HT1A agonist (e.g., 8-OH-DPAT).

  • Behavioral Scoring: The duration of immobility during the test session is recorded. 8-OH-DPAT typically increases immobility time in this paradigm.

  • Data Analysis: A postsynaptic antagonist is expected to significantly reduce the increase in immobility time induced by the 8-OH-DPAT.

Mandatory Visualizations

Signaling Pathway of Postsynaptic 5-HT1A Receptor Antagonism

G Postsynaptic 5-HT1A Receptor Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Effector Cellular Response cAMP->Effector MM_77 MM 77 MM_77->5-HT1A_Receptor Blocks

Caption: Antagonism of the postsynaptic 5-HT1A receptor by this compound.

Experimental Workflow for Confirming Postsynaptic Specificity

G Workflow for Confirming Postsynaptic Specificity Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Electrophysiology In Vitro Electrophysiology (Functional Antagonism) Start->Electrophysiology Behavioral_Assay In Vivo Behavioral Assay (Blockade of Agonist Effect) Start->Behavioral_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Behavioral_Assay->Data_Analysis Conclusion Confirm Postsynaptic Specificity Data_Analysis->Conclusion

Caption: A multi-faceted approach to validate postsynaptic antagonist activity.

References

A Preclinical Showdown: MM 77 Dihydrochloride vs. Buspirone in Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anxiolytics with improved efficacy and favorable side-effect profiles is a continuous endeavor. This guide provides a comparative analysis of MM 77 dihydrochloride, a potent 5-HT1A receptor antagonist, and buspirone, a well-established anxiolytic and 5-HT1A partial agonist, based on available preclinical data.

This objective comparison delves into their mechanisms of action, receptor binding affinities, and performance in established rodent models of anxiety. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key behavioral assays.

Mechanism of Action: A Tale of Two Affinities

The primary pharmacological distinction between this compound and buspirone lies in their interaction with the serotonin 1A (5-HT1A) receptor.

This compound acts as a potent and selective antagonist at postsynaptic 5-HT1A receptors. This antagonistic action is believed to underpin its anxiolytic-like effects observed in preclinical studies.

Buspirone , in contrast, is a partial agonist at 5-HT1A receptors. Its anxiolytic effect is thought to be mediated by its action on both presynaptic and postsynaptic 5-HT1A receptors. Additionally, buspirone exhibits a moderate affinity for dopamine D2 receptors, where it acts as an antagonist.[1][2]

The following diagram illustrates the distinct signaling pathways of these two compounds at the 5-HT1A receptor.

cluster_mm77 This compound cluster_buspirone Buspirone MM77 MM 77 Receptor_MM77 Postsynaptic 5-HT1A Receptor MM77->Receptor_MM77 Antagonist Effect_MM77 Blocked Serotonin Signaling Receptor_MM77->Effect_MM77 Buspirone Buspirone Receptor_Buspirone Presynaptic & Postsynaptic 5-HT1A Receptor Buspirone->Receptor_Buspirone Partial Agonist Effect_Buspirone Modulated Serotonin Signaling Receptor_Buspirone->Effect_Buspirone

Signaling Pathways of MM 77 and Buspirone

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and buspirone for key receptors implicated in anxiety and mood regulation. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (nM)Dopamine D2 (nM)
This compound Data not availableData not available
Buspirone 4 - 78[3]484[3]

Preclinical Efficacy in Anxiety Models

The anxiolytic potential of both compounds has been evaluated in standard preclinical models of anxiety, primarily the Elevated Plus Maze (EPM) and the Open Field Test (OFT).

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent and the number of entries into the open arms of the maze is indicative of an anxiolytic effect.

This compound in the Elevated Plus Maze

A study by Briones-Aranda et al. (2005) investigated the effects of MM 77 (0.25, 0.5, and 1 mg/kg, i.p.) in stressed mice. The results indicated that MM 77 produced an anxiolytic-like effect, although specific quantitative data on open arm time and entries were not provided in the abstract.

Buspirone in the Elevated Plus Maze

Multiple studies have evaluated buspirone in the EPM. For instance, a study in mice demonstrated that buspirone at a dose of 2 mg/kg (i.p.) exhibited an anxiolytic-like effect.[4] Another study in mice showed that acute administration of buspirone (1.25 mg/kg) led to a selective reduction in risk assessment behaviors, suggesting a mild anxiolytic effect.[5]

The following table summarizes the available data.

CompoundAnimal ModelDose (mg/kg, i.p.)Key Findings in EPM
This compound Mice (stressed)0.25, 0.5, 1Anxiolytic-like effect observed
Buspirone Mice2Anxiolytic-like effect
Buspirone Mice1.25Reduced risk assessment behaviors
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the center of the open field arena.

Buspirone in the Open Field Test

In rats, buspirone (3 mg/kg) has been shown to increase the time spent in the center of the open field, indicative of an anxiolytic effect.[6][7] However, at higher doses (3.3 and 10 mg/kg), it has been observed to decrease ambulation (horizontal movement) in rats.[8] In female rats, buspirone at doses of 1.25 and 2.5 mg/kg also reduced ambulation.[9]

CompoundAnimal ModelDose (mg/kg)Key Findings in OFT
This compound Data not available--
Buspirone Rats3 (route not specified)Increased time in center
Buspirone Rats3.3, 10 (i.p.)Decreased ambulation
Buspirone Female Rats1.25, 2.5 (route not specified)Decreased ambulation

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for the EPM and OFT based on the reviewed literature.

Elevated Plus Maze (EPM) Protocol

The following diagram outlines a typical workflow for an EPM experiment.

A Acclimatize Animals B Administer Compound (e.g., MM 77 or Buspirone) or Vehicle A->B C Place Animal in Center of EPM B->C D Record Behavior for 5-10 min C->D E Analyze Data: - Time in Open/Closed Arms - Entries into Open/Closed Arms D->E F Clean Apparatus E->F

Elevated Plus Maze Experimental Workflow

Apparatus: A plus-shaped maze, typically elevated from the floor, with two open arms and two enclosed arms. Procedure:

  • Animals are habituated to the testing room before the experiment.

  • The compound (this compound or buspirone) or a vehicle control is administered, usually via intraperitoneal (i.p.) injection, at a specified time before the test.

  • Each animal is placed in the center of the maze, facing an open arm.

  • Behavior is recorded for a set duration, typically 5 to 10 minutes.

  • The maze is cleaned thoroughly between each animal to remove olfactory cues.

Open Field Test (OFT) Protocol

The following diagram illustrates a standard workflow for an OFT experiment.

A Acclimatize Animals B Administer Compound (e.g., Buspirone) or Vehicle A->B C Place Animal in Center of Open Field Arena B->C D Record Behavior for a Predetermined Duration C->D E Analyze Data: - Time in Center/Periphery - Locomotor Activity (Distance Traveled) D->E F Clean Apparatus E->F

Open Field Test Experimental Workflow

Apparatus: A square or circular arena with walls to prevent escape. Procedure:

  • Animals are habituated to the testing room.

  • The compound or vehicle is administered prior to the test.

  • Each animal is placed in the center of the arena.

  • Behavior and movement are tracked, often using automated software, for a set period.

  • The arena is cleaned between trials.

Conclusion

Both this compound and buspirone demonstrate anxiolytic-like properties in preclinical models, though they operate through distinct mechanisms at the 5-HT1A receptor. MM 77, as a postsynaptic antagonist, presents a different pharmacological profile compared to the partial agonist activity of buspirone. The available data suggests that both compounds are active in the elevated plus maze. Buspirone's effects in the open field test appear to be dose-dependent, with lower doses showing anxiolytic effects and higher doses potentially reducing locomotor activity.

Further research is required to fully elucidate the anxiolytic potential of this compound, including the acquisition of more extensive quantitative data from various anxiety models and a comprehensive receptor binding profile. Direct, head-to-head comparative studies employing identical experimental protocols would be invaluable for a more definitive assessment of their relative efficacy and potential as anxiolytic agents.

References

A Comparative Analysis of MM 77 Dihydrochloride and 8-OH-DPAT for 5-HT1A Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of MM 77 dihydrochloride and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), two critical tool compounds for investigating the serotonergic system. This document outlines their opposing mechanisms of action at the 5-HT1A receptor, supported by available binding affinity data and detailed experimental protocols.

This compound is a potent and selective postsynaptic antagonist of the 5-HT1A receptor, exhibiting anxiolytic-like properties. In contrast, 8-OH-DPAT is a well-established and widely used full agonist for the 5-HT1A receptor. While both compounds are pivotal for studying 5-HT1A receptor function, their distinct pharmacological profiles dictate their specific applications in research and drug discovery. 8-OH-DPAT is also known to act as an agonist at the 5-HT7 receptor, a factor to consider in experimental design.

Potency and Binding Affinity at Serotonin Receptors

The potency of these compounds is best understood through their binding affinities (Ki) at their target receptors. While extensive data is available for 8-OH-DPAT, specific Ki values for this compound are less commonly reported in publicly available literature.

CompoundReceptorActionKi (nM)Species/TissueReference
8-OH-DPAT 5-HT1AAgonist1.2Rat Hippocampus[1]
5-HT1AAgonist3.8Human (recombinant)[1]
5-HT7Agonist~90Not Specified[1]
This compound 5-HT1AAntagonistNot explicitly foundNot applicable[2]

Note: The binding affinity of 8-OH-DPAT can vary depending on the experimental conditions, including the radioligand used and the tissue preparation.

Signaling Pathways

The opposing actions of this compound and 8-OH-DPAT at the 5-HT1A receptor, and the additional activity of 8-OH-DPAT at the 5-HT7 receptor, result in distinct downstream signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o protein.

G_protein_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular 5_HT1A_Receptor 5-HT1A Receptor G_protein Gi/o Protein 5_HT1A_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels (Open) Ca2+ Channels (Closed) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inactivates 8_OH_DPAT 8-OH-DPAT (Agonist) 8_OH_DPAT->5_HT1A_Receptor Activates MM_77 MM 77 (Antagonist) MM_77->5_HT1A_Receptor Blocks Serotonin Serotonin Serotonin->5_HT1A_Receptor Activates

Caption: 5-HT1A receptor signaling pathway.

5-HT7 Receptor Signaling

The 5-HT7 receptor is a GPCR coupled to the Gs protein.

Gs_protein_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular 5_HT7_Receptor 5-HT7 Receptor Gs_protein Gs Protein 5_HT7_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates 8_OH_DPAT 8-OH-DPAT (Agonist) 8_OH_DPAT->5_HT7_Receptor Activates Serotonin Serotonin Serotonin->5_HT7_Receptor Activates

Caption: 5-HT7 receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the potency and efficacy of these compounds.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

radioligand_binding_workflow prep 1. Membrane Preparation (e.g., from rat hippocampus) incubate 2. Incubation - Membranes - Radioligand (e.g., [3H]8-OH-DPAT) - Unlabeled Test Compound (MM 77 or 8-OH-DPAT) prep->incubate separate 3. Separation of Bound and Free Ligand (Rapid filtration) incubate->separate quantify 4. Quantification of Radioactivity (Liquid scintillation counting) separate->quantify analyze 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Caption: Radioligand binding assay workflow.

Protocol Details:

  • Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances.

  • Incubation: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (this compound or 8-OH-DPAT). Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of cyclic AMP (cAMP).

Protocol Details:

  • Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Cell Stimulation:

    • For Agonist (8-OH-DPAT): Treat the cells with varying concentrations of 8-OH-DPAT in the presence of forskolin (an adenylyl cyclase activator). The agonistic effect will be observed as an inhibition of forskolin-stimulated cAMP production.

    • For Antagonist (this compound): Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a 5-HT1A agonist (like 8-OH-DPAT) and forskolin. The antagonistic effect will be measured as a blockade of the agonist-induced inhibition of cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, TR-FRET).

  • Data Analysis:

    • For Agonist: Plot the cAMP levels against the agonist concentration to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

    • For Antagonist: Plot the response to the agonist in the presence of different antagonist concentrations to determine the IC50 of the antagonist. A Schild analysis can be performed to determine the pA2 value, which is a measure of the antagonist's potency.

In Vivo Assessment of Anxiolytic-like Activity

The anxiolytic-like effects of this compound can be evaluated in animal models such as the elevated plus-maze test. This protocol is based on a study where MM-77 was shown to block the effects of 8-OH-DPAT in stressed mice.[3]

Protocol Details:

  • Animals: Use male mice.

  • Drug Administration: Administer this compound and/or 8-OH-DPAT via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Behavioral Test (Elevated Plus-Maze): The apparatus consists of two open arms and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces.

    • Place a mouse at the center of the maze, facing an open arm.

    • Record the time spent in and the number of entries into the open and closed arms for a set period (e.g., 5 minutes).

    • An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic-like effect.

  • Experimental Groups:

    • Vehicle control

    • 8-OH-DPAT alone

    • This compound alone

    • This compound administered prior to 8-OH-DPAT

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatment groups. The antagonistic effect of MM 77 would be demonstrated by its ability to reverse the behavioral changes induced by 8-OH-DPAT.

Conclusion

This compound and 8-OH-DPAT are indispensable tools for dissecting the complexities of the 5-HT1A receptor system. While 8-OH-DPAT serves as a potent agonist with well-characterized multi-receptor activity, this compound offers a potent antagonistic profile at the postsynaptic 5-HT1A receptor. The choice between these compounds will depend on the specific research question, with careful consideration of their distinct mechanisms of action and potential off-target effects. The experimental protocols provided herein offer a framework for the rigorous in vitro and in vivo characterization of these and other novel serotonergic agents.

References

In Vitro Validation of MM 77 Dihydrochloride as a 5-HT1A Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of MM 77 dihydrochloride, a potent postsynaptic 5-HT1A receptor antagonist, with other established antagonists. The following sections detail its binding affinity and functional antagonism, supported by experimental data and protocols to aid in its evaluation for research and development purposes.

Comparative Analysis of 5-HT1A Antagonists

CompoundBinding Affinity (Ki) in nMFunctional Antagonism (IC50) in nMReceptor Specificity
This compound Data not publicly availableData not publicly availablePotent and selective 5-HT1A antagonist
WAY 100635 0.39[3]0.91 - 1.35[3][4]Potent and selective "silent" 5-HT1A antagonist
NAN-190 ~1-2 (KB)[5]2.6 - 29[6][7]Potent 5-HT1A antagonist with some α1-adrenergic affinity
Pindolol 6.4 - 8.9[5][8]~6.8[8]Non-selective β-adrenergic antagonist, also a 5-HT1A antagonist

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Signaling Pathways and Experimental Workflow

To understand the mechanism of 5-HT1A antagonism and the methods for its validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

References

Safety Operating Guide

Proper Disposal of MM 77 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide offers a procedural, step-by-step plan for the safe and compliant disposal of MM 77 dihydrochloride. Adherence to these protocols is critical for ensuring a secure laboratory environment and minimizing environmental impact.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document outlines the necessary procedures for the disposal of this compound, a potent and selective 5-HT1A ligand.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound and to be equipped with the appropriate personal protective equipment (PPE).

Key Safety Measures:

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.

  • Ventilation: Conduct all handling and disposal operations in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]

  • Avoid Dust Formation: Take care to handle the solid material in a manner that avoids the generation of dust.[1]

  • Spill Response: In the event of a spill, prevent the substance from entering drains.[1] Carefully sweep or scoop up the material, minimizing dust creation, and place it into a suitable, sealed container for disposal.[1]

Step-by-Step Disposal Protocol

The following procedure is based on established guidelines for the disposal of laboratory chemical waste, with specific considerations for hydrochloride compounds.

  • Collection and Segregation:

    • Collect all waste containing this compound, including unused solid material, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.

    • Place all waste into a designated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Neutralization (for aqueous solutions):

    • While the direct disposal of the solid is often preferable, if you have aqueous solutions of this compound, neutralization is a recommended step to mitigate its acidic properties.

    • Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the aqueous waste while stirring gently in a suitable container.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

    • Be aware that the neutralization reaction may produce effervescence (fizzing). Add the base incrementally to control the reaction.

  • Final Disposal:

    • Solid Waste: The primary method for the disposal of solid this compound and contaminated materials is to place them in a sealed, properly labeled hazardous waste container.

    • Neutralized Liquid Waste: Once neutralized, the aqueous solution should also be collected in a designated hazardous waste container. Do not pour down the drain unless permitted by local regulations. [1]

    • Professional Disposal Service: All containers of this compound waste must be disposed of through a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup.

Chemical and Physical Properties Relevant to Disposal

A summary of the known properties of this compound that are pertinent to its safe disposal is provided below.

PropertyValueReference
Molecular Formula C19H27N3O3 · 2HCl[2]
Molecular Weight 418.36 g/mol [2]
Appearance White to off-white powderChemicalBook
Solubility Soluble in DMSO (up to 75 mM)ChemicalBook
Storage Temperature Store at room temperatureChemicalBook
Stability Stable under recommended storage conditions.[1]
Incompatibilities Strong oxidizing/reducing agents, strong acids/alkalis.[1]

Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

G cluster_0 start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid neutralize Neutralize with Weak Base (pH 6-8) liquid_waste->neutralize professional_disposal Dispose via Professional Hazardous Waste Service collect_solid->professional_disposal collect_liquid Collect Neutralized Solution in Labeled, Sealed Container neutralize->collect_liquid collect_liquid->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling MM 77 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling MM 77 dihydrochloride. The following procedural guidance is derived from safety data sheets to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE and other immediate safety measures.

Safety MeasureSpecificationRationale
Respiratory Protection NIOSH (US) or EN 166 (EU) approved respiratorTo be used when dusts are generated to avoid inhalation.[1][2]
Hand Protection Chemical-resistant gloves (inspect before use)To prevent skin contact. Use proper glove removal technique.[1][2]
Eye Protection NIOSH (US) or EN 166 (EU) approved safety glasses or gogglesTo protect eyes from dust particles.[1]
Skin and Body Protection Laboratory coat or other protective clothingTo prevent skin exposure. Contaminated clothing should be removed and washed before reuse.[1]
Ventilation Work in a well-ventilated area or under a fume hoodTo minimize inhalation of dust.
Hygiene Wash hands thoroughly after handlingTo prevent accidental ingestion or skin transfer.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

  • Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and inspected for integrity. An eyewash station and safety shower should be in close proximity.

  • Weighing and Aliquoting :

    • Perform these tasks in a designated area, preferably within a fume hood, to control dust.

    • Avoid the formation of dust during handling.[1]

    • Use appropriate tools for transferring the powder.

  • In Case of Accidental Release or Spill :

    • If a spill occurs, prevent further leakage if it is safe to do so.[1]

    • Do not let the product enter drains.[1]

    • For cleanup, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1]

  • Storage :

    • Keep the container tightly closed.[1]

    • Store in a dry and well-ventilated place.[1]

    • Recommended long-term storage temperature is -20°C.[1]

    • Recommended short-term storage temperature is 2-8°C.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately flush the skin with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Check for and remove any contact lenses. Flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material, including any contaminated PPE (such as gloves), in a suitable, closed, and properly labeled container.

  • Disposal Method :

    • Dispose of the contents and container at an approved waste disposal plant.[3][4]

    • Follow all applicable local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep Don PPE: - Respirator - Gloves - Eye Protection - Lab Coat check_safety Verify Eyewash & Safety Shower Access prep->check_safety weigh Weigh & Aliquot (Avoid Dust Formation) check_safety->weigh store Store in Tightly Closed Container -20°C (Long-term) 2-8°C (Short-term) weigh->store collect_waste Collect Waste & Contaminated PPE in Labeled Container weigh->collect_waste After Use dispose Dispose via Approved Waste Disposal Plant collect_waste->dispose spill Spill Cleanup: - Contain Spill - Sweep without Dust - Collect in Closed Container exposure First Aid: - Inhalation -> Fresh Air - Skin/Eye -> Flush with Water - Ingestion -> Rinse Mouth - Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.